2-Methoxy-6-(3-nitrophenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRIZAWLCBNRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693448 | |
| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313359-04-4 | |
| Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and characterization of the target compound, 2-Methoxy-6-(3-nitrophenyl)pyridine. The information is tailored for professionals in chemical research and drug development.
Introduction
This compound is a substituted pyridine derivative. Molecules containing both a methoxypyridine and a nitrophenyl moiety are of interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties. The synthesis of such biaryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a robust and versatile approach to forming carbon-carbon bonds between aromatic rings.
This guide details a well-established Suzuki-Miyaura coupling protocol for the synthesis of this compound from commercially available starting materials. It also provides a summary of the characterization data for the reactants and predicted data for the final product based on analogous compounds.
Synthetic Pathway
The proposed synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between 2-chloro-6-methoxypyridine and (3-nitrophenyl)boronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.
Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise stated. Solvents for the reaction should be degassed prior to use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of this compound
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methoxypyridine (1.0 eq.), (3-nitrophenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).
-
To this suspension, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
Characterization of Starting Materials
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 143.57 | Colorless to pale yellow liquid | N/A | 185-186 |
| (3-Nitrophenyl)boronic acid | C₆H₆BNO₄ | 166.93 | White to pale yellow crystalline powder | 282-287 | N/A |
Predicted Characterization of this compound
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Expected to be a solid at room temperature, likely a pale yellow or off-white powder. |
| Melting Point | Estimated to be in the range of 100-150 °C, based on related 2-aryl-6-methoxypyridines. |
| ¹H NMR | Pyridine Ring Protons: Three signals expected in the aromatic region (δ 6.5-8.0 ppm). A doublet around δ 6.7-7.0 ppm (H-3 or H-5), a triplet around δ 7.6-7.8 ppm (H-4), and another doublet around δ 7.0-7.4 ppm (H-5 or H-3).Nitrophenyl Ring Protons: Four signals expected in the aromatic region (δ 7.5-8.8 ppm). A triplet around δ 7.6 ppm, a doublet of doublets around δ 8.2 ppm, another doublet of doublets around δ 8.4 ppm, and a triplet (or a narrow multiplet) around δ 8.8 ppm.Methoxy Protons: A singlet at approximately δ 4.0 ppm. |
| ¹³C NMR | Pyridine Ring Carbons: Six signals expected. The carbon bearing the methoxy group (C-2) and the carbon attached to the nitrophenyl group (C-6) would appear at lower field (δ ~160-165 ppm). The other pyridine carbons would appear in the range of δ 105-140 ppm.Nitrophenyl Ring Carbons: Six signals expected in the aromatic region (δ ~120-150 ppm), with the carbon bearing the nitro group appearing at a characteristic downfield shift.Methoxy Carbon: A signal around δ 54-56 ppm. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 230.Key Fragmentation: Loss of the methoxy group (-OCH₃, m/z = 199), loss of the nitro group (-NO₂, m/z = 184), and fragmentation of the pyridine and phenyl rings. |
| FTIR | C-O-C stretch (methoxy): ~1250-1000 cm⁻¹.N-O stretch (nitro): Strong asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹.C=N and C=C stretch (aromatic rings): ~1600-1450 cm⁻¹.C-H stretch (aromatic): ~3100-3000 cm⁻¹.C-H stretch (methoxy): ~2950-2850 cm⁻¹. |
Conclusion
This technical guide outlines a practical and efficient synthetic strategy for the preparation of this compound using a Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol, along with the tabulated data for starting materials and predicted data for the product, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed workflow and catalytic cycle diagrams offer a clear visual representation of the chemical process. Further experimental validation of the predicted characterization data is recommended for full structural elucidation.
Spectroscopic Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Methoxy-6-(3-nitrophenyl)pyridine. These predictions are based on the analysis of its constituent functional groups—a 2-methoxypyridine ring and a 3-nitrophenyl substituent—and data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.6 - 8.8 | m | 1H | Proton on nitrophenyl ring (ortho to nitro group) |
| ~ 8.1 - 8.3 | m | 1H | Proton on nitrophenyl ring (para to nitro group) |
| ~ 7.8 - 8.0 | t | 1H | Proton on pyridine ring (H4) |
| ~ 7.5 - 7.7 | m | 2H | Protons on nitrophenyl ring |
| ~ 7.0 - 7.2 | d | 1H | Proton on pyridine ring (H5) |
| ~ 6.8 - 7.0 | d | 1H | Proton on pyridine ring (H3) |
| ~ 4.0 | s | 3H | Methoxy group (-OCH₃) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 164 | C2 of pyridine (attached to -OCH₃) |
| ~ 158 | C6 of pyridine (attached to nitrophenyl) |
| ~ 148 | C of nitrophenyl (attached to -NO₂) |
| ~ 139 | C4 of pyridine |
| ~ 135 | C of nitrophenyl |
| ~ 130 | C of nitrophenyl |
| ~ 124 | C of nitrophenyl |
| ~ 122 | C of nitrophenyl |
| ~ 118 | C5 of pyridine |
| ~ 110 | C3 of pyridine |
| ~ 54 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic rings, the nitro group, and the ether linkage.[1]
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (methoxy) |
| 1600 - 1585 | Strong | C=C stretching in aromatic rings |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretching |
| 1500 - 1400 | Strong | C=C stretching in aromatic rings |
| 1370 - 1300 | Strong | Symmetric NO₂ stretching |
| 1250 - 1000 | Strong | C-O-C stretching (ether) |
| 900 - 675 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum should exhibit the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 230 | [M]⁺, Molecular ion |
| 213 | [M-OH]⁺ or [M-NH]⁺ |
| 200 | [M-NO]⁺ |
| 184 | [M-NO₂]⁺ |
| 154 | Loss of nitrophenyl group |
| 108 | Methoxy-pyridine fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup : The analysis can be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
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Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument Setup : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilute this stock solution to a final concentration of about 10 µg/mL.[2]
-
Ionization Method : Electrospray ionization (ESI) is a common technique for this type of molecule.[2] Other methods like Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) can also be used.
-
Mass Analysis : The analysis is typically performed using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Physical and chemical properties of "2-Methoxy-6-(3-nitrophenyl)pyridine"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical, chemical, and biological properties of the novel compound 2-Methoxy-6-(3-nitrophenyl)pyridine (CAS No. 1313359-04-4). While experimental data for this specific molecule is limited, this document compiles available information and provides expert analysis based on structurally similar compounds. This guide includes a plausible synthetic route via Suzuki-Miyaura cross-coupling with a detailed experimental protocol, predicted spectral data for characterization, and a discussion of its potential as a kinase inhibitor for applications in drug discovery, particularly in oncology. The information is presented to be a valuable resource for researchers initiating studies on this and related molecules.
Introduction
This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with a methoxy and a 3-nitrophenyl group. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents. The presence of the electron-withdrawing nitro group and the methoxy group suggests that this compound may exhibit interesting electronic properties and biological activities. Notably, derivatives of nitropyridine have garnered significant interest for their potential as kinase inhibitors, a critical class of drugs in targeted cancer therapy. This guide aims to provide a foundational understanding of this molecule to facilitate further research and development.
Physical and Chemical Properties
| Property | Value | Source/Basis |
| IUPAC Name | This compound | - |
| CAS Number | 1313359-04-4 | [2][3] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | [3] |
| Appearance | Predicted: Solid | Analogy to similar nitroaromatic compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General solubility of similar organic compounds |
Synthesis and Characterization
The synthesis of this compound can be plausibly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids.
Proposed Synthetic Workflow
The proposed synthesis involves the coupling of a suitable 2-halo-6-methoxypyridine with 3-nitrophenylboronic acid.
References
Crystal structure analysis of "2-Methoxy-6-(3-nitrophenyl)pyridine"
An In-depth Technical Guide on the Crystal Structure Analysis of Methoxy-Nitro-Pyridine Derivatives
Disclaimer: As of the latest data retrieval, specific crystal structure information for "2-Methoxy-6-(3-nitrophenyl)pyridine" is not publicly available. This guide will, therefore, provide a comprehensive analysis of a closely related and structurally significant compound, 2-(2-Methoxyphenoxy)-3-nitropyridine , to illustrate the principles and methodologies of crystal structure analysis for this class of compounds.
Introduction to Methoxy-Nitro-Pyridine Derivatives
Pyridine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide range of biological activities and applications in catalysis and molecular recognition. The introduction of methoxy and nitro functional groups onto the pyridine scaffold can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, thereby affecting its therapeutic efficacy and material characteristics. A detailed understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.
Molecular Structure and Conformation
The molecular structure of 2-(2-Methoxyphenoxy)-3-nitropyridine reveals an almost orthogonal relationship between the pyridine and benzene rings, with a dihedral angle of 86.63 (6)°. The nitro and methoxy groups are nearly coplanar with their respective attached rings. The crystal structure is stabilized by C—H⋯O interactions, forming a three-dimensional network.
Crystallographic Data
The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it. The following tables summarize the key parameters for 2-(2-Methoxyphenoxy)-3-nitropyridine.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₂H₁₀N₂O₄ |
| Formula Weight | 246.22 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.5017 (7) Å |
| b | 7.1542 (6) Å |
| c | 20.6369 (18) Å |
| α | 90° |
| β | 91.878 (1)° |
| γ | 90° |
| Volume | 1106.96 (17) ų |
| Z | 4 |
| Calculated Density | 1.477 Mg/m³ |
| Absorption Coefficient | 0.113 mm⁻¹ |
| F(000) | 512 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.037 |
| wR(F²) | 0.103 |
| Goodness-of-fit on F² | 1.03 |
Table 2: Data Collection Details
| Parameter | Value |
| Diffractometer | Bruker SMART APEX CCD |
| Radiation Source | Mo Kα |
| Crystal Size | 0.35 x 0.30 x 0.20 mm |
| θ range for data collection | 2.05 to 28.33° |
| Index Ranges | -9 ≤ h ≤ 9, -9 ≤ k ≤ 9, -27 ≤ l ≤ 27 |
| Reflections Collected | 10026 |
| Independent Reflections | 2551 [R(int) = 0.029] |
| Completeness to θ = 25.242° | 99.8 % |
| Absorption Correction | Multi-scan |
| Max. and min. transmission | 0.9780 and 0.9610 |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystal structure.
Synthesis of Methoxy-Nitro-Pyridine Derivatives
The synthesis of methoxy-nitro-pyridine derivatives can be achieved through various synthetic routes. A general approach involves the nitration of a corresponding methoxypyridine precursor or the methoxylation of a nitro-chloropyridine.
A representative synthesis for a related compound, 2-amino-6-methoxy-3-nitropyridine, involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a polar solvent like methanol. The reaction mixture is typically stirred at a controlled temperature to ensure complete reaction.
Another general method for synthesizing nitropyridines is the direct nitration of the parent pyridine ring using a mixture of concentrated nitric and sulfuric acids. The reaction conditions, such as temperature and reaction time, are crucial for achieving the desired product with good yield and selectivity.
Single-Crystal X-ray Diffraction Workflow
The workflow for single-crystal X-ray diffraction involves several key stages, from crystal preparation to data analysis.
Detailed Steps:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Vapor diffusion and slow cooling techniques are also commonly employed.
-
Crystal Selection and Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (e.g., at 100 K) to minimize thermal vibrations and subjected to a monochromatic X-ray beam. A detector, such as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The phase problem is solved to obtain an initial electron density map. For small molecules, direct methods are commonly used.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.
-
Validation and Analysis: The final structure is validated using various crystallographic checks and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Conclusion
The crystal structure analysis of 2-(2-Methoxyphenoxy)-3-nitropyridine provides valuable insights into the conformational preferences and intermolecular interactions of this class of compounds. The orthogonal arrangement of the aromatic rings and the planar disposition of the methoxy and nitro groups are key structural features. The detailed crystallographic data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists engaged in the study and development of novel pyridine derivatives for pharmaceutical and material science applications. The methodologies described are broadly applicable to the structural elucidation of other small organic molecules.
"2-Methoxy-6-(3-nitrophenyl)pyridine" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the chemical properties of 2-Methoxy-6-(3-nitrophenyl)pyridine. Due to the limited availability of public data, this document focuses on its fundamental characteristics. While detailed experimental protocols, biological activities, and signaling pathways for this specific compound are not extensively documented in publicly accessible literature, this guide offers insights into the general synthesis and potential biological relevance of structurally related compounds, providing a foundation for future research and development.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. Pyridine and its derivatives are a significant class of heterocyclic compounds extensively used in medicinal chemistry and materials science. The presence of a methoxy group and a nitrophenyl substituent influences the molecule's electronic properties, solubility, and potential for biological interactions.
A summary of the key identification and molecular properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1313359-04-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [4] |
| Molecular Weight | 230.22 g/mol | [1] |
| Synonyms | Not available | |
| Physical State | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis Approaches for Structurally Related Compounds
The general workflow for such a synthesis is outlined below. This diagram represents a plausible synthetic route that could be adapted for the target molecule.
Caption: General workflow for the synthesis of 2-arylpyridines via Suzuki-Miyaura cross-coupling.
Potential Biological Activity
Specific biological data for this compound is not available in the public domain. However, the structural motifs present in the molecule, namely the pyridine ring and the nitroaromatic group, are common in many biologically active compounds.
Nitro compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10] The nitro group can be metabolically reduced to generate reactive nitrogen species, which can induce cellular stress and toxicity in target organisms or cells.[8][10] It is important to note that the nitro group can be a pharmacophore but also a potential toxicophore, necessitating careful evaluation of any therapeutic candidate.[8][10]
Pyridine derivatives are also a cornerstone in drug discovery, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[11] The biological activity of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring.
Given the presence of both a pyridine and a nitrophenyl moiety, it is plausible that this compound could be investigated for a range of biological activities. However, without experimental data, any potential application remains speculative.
Signaling Pathways and Mechanism of Action
There is no information available regarding the signaling pathways or specific mechanism of action for this compound. Research into the biological effects of this compound would be required to elucidate any interactions with cellular targets and pathways.
Conclusion and Future Directions
This compound is a defined chemical entity with a known CAS number and molecular weight. While detailed experimental and biological data are currently lacking in the public literature, its structural features suggest that it may be a candidate for investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases.
Future research should focus on:
-
Developing and optimizing a synthetic route to obtain the compound in sufficient purity and quantity for biological screening.
-
Performing in vitro assays to evaluate its cytotoxic, antimicrobial, and anti-inflammatory properties.
-
If activity is observed, subsequent studies could explore its mechanism of action and potential cellular targets.
This guide serves as a starting point for researchers interested in this compound, providing the foundational chemical information and a framework for potential avenues of investigation based on the properties of related chemical structures.
References
- 1. CAS 1313359-04-4 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound | 1313359-04-4 [chemicalbook.com]
- 4. This compound | 1313359-04-4 [sigmaaldrich.com]
- 5. 1313359-04-4 | this compound | Boroncore [boroncore.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Methoxy-6-(3-nitrophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition profile of the organic compound "2-Methoxy-6-(3-nitrophenyl)pyridine." Due to the absence of specific experimental data for this compound in publicly available literature, this document focuses on established experimental protocols and theoretical considerations for its characterization. The data presented is based on analogous compounds to provide a contextual framework.
Introduction to Thermal Stability Analysis
Thermal stability is a critical parameter in the development of new chemical entities, particularly in the pharmaceutical industry. It dictates storage conditions, shelf-life, and manufacturing processes. The decomposition of a compound upon heating can lead to loss of efficacy, formation of toxic byproducts, and potential safety hazards. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
This compound , an aromatic compound containing both a methoxy and a nitro functional group, is expected to have a complex thermal decomposition profile. The nitro group, a known explosophore, can significantly influence the compound's stability.
Recommended Experimental Protocols
The following sections detail the recommended experimental protocols for determining the thermal stability and decomposition of "this compound" using TGA and DSC.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.
Experimental Workflow for TGA
Caption: Figure 1: A generalized workflow for conducting Thermogravimetric Analysis (TGA).
Detailed TGA Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of "this compound" into a clean, tared TGA crucible (ceramic or platinum is recommended).
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup:
-
Calibrate the TGA instrument for both mass and temperature using appropriate standards.
-
Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Program the temperature to ramp from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C). A heating rate of 10 °C/min is standard.
-
-
Analysis:
-
Place the sample crucible into the TGA furnace.
-
Tare the balance.
-
Initiate the temperature program and begin data collection. The instrument will record the sample mass as a function of temperature.
-
-
Data Interpretation:
-
Plot the resulting data as percent weight loss versus temperature to obtain the TGA curve.
-
The onset temperature of decomposition (Tonset) is determined from the initial point of significant mass loss.
-
The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum decomposition rates for each step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Experimental Workflow for DSC
Caption: Figure 2: A generalized workflow for conducting Differential Scanning Calorimetry (DSC).
Detailed DSC Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of "this compound" into a tared aluminum DSC pan.
-
Hermetically seal the pan to contain any evolved gases during initial heating stages.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Use an empty, sealed aluminum pan as the reference.
-
Set an inert purge gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Program the temperature to ramp from ambient to a temperature that encompasses the melting and decomposition events (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Analysis:
-
Place the sample and reference pans in their respective positions in the DSC cell.
-
Initiate the temperature program and record the differential heat flow.
-
-
Data Interpretation:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which typically correspond to melting, and exothermic peaks, which indicate decomposition.
-
Determine the onset and peak temperatures for each thermal event.
-
Integrate the area under the peaks to calculate the enthalpy of melting (ΔHm) and the enthalpy of decomposition (ΔHd).
-
Expected Thermal Behavior and Data Presentation (Based on Analogous Compounds)
While specific data for "this compound" is unavailable, we can infer potential thermal behavior by examining structurally similar compounds. For instance, pyridine derivatives containing nitro and amino/guanidino groups often exhibit distinct melting points followed by energetic decomposition.
Table 1: Illustrative Thermal Analysis Data for a Structurally Similar Compound (1-(4-amino-3,5-dinitropyridin-2-yl) guanidine)
| Parameter | Method | Value | Unit |
| Decomposition Temperature (Td) | DSC | 217 | °C |
| Detonation Pressure (P) | Calculated | 20.83 | GPa |
| Detonation Velocity (D) | Calculated | 7.00 | km s-1 |
Note: This data is for an analogous compound and should be considered for illustrative purposes only.
Potential Decomposition Pathways
The thermal decomposition of nitroaromatic compounds is complex. For "this compound," decomposition is likely initiated by the cleavage of the C-NO2 bond, which is typically the weakest bond in such molecules. Subsequent reactions can lead to the formation of a variety of gaseous products.
Generalized Decomposition Pathway
Caption: Figure 3: A simplified, generalized decomposition pathway for nitroaromatic compounds.
The decomposition process is expected to be highly exothermic due to the formation of stable gaseous products like N2, CO2, and water (if hydrogen is available). The methoxy group may also participate in the decomposition, potentially leading to the formation of formaldehyde or other small molecules.
Conclusion
A thorough understanding of the thermal stability and decomposition of "this compound" is essential for its safe handling, storage, and application. This guide provides a robust framework for the experimental determination of these properties using TGA and DSC. While specific data for the target compound is not yet available, the provided protocols and theoretical considerations based on analogous structures offer a solid foundation for researchers and drug development professionals to conduct their own analyses. It is strongly recommended that these experimental studies be performed under appropriate safety precautions, especially given the presence of the nitro group.
Quantum Chemical Blueprint for 2-Methoxy-6-(3-nitrophenyl)pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the novel compound 2-Methoxy-6-(3-nitrophenyl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational methodology for the in-silico analysis of this and structurally related molecules.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous bioactive molecules. Quantum chemical calculations offer a powerful, non-experimental approach to predict molecular properties, aiding in the rational design and development of new therapeutic agents. This guide outlines the standard computational protocols, expected data, and a generalized workflow for the theoretical investigation of this molecule. While specific experimental data for this exact compound is not publicly available in the cited literature, the methodologies presented are based on established computational studies of analogous substituted pyridine derivatives.
Computational Methodology
A detailed protocol for the quantum chemical analysis of this compound is outlined below. This methodology is derived from common practices in the computational study of substituted pyridine compounds.
Molecular Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
-
Basis Set: The 6-311G(d,p) basis set is typically employed to provide a good description of the electronic structure.
-
Procedure:
-
The initial structure of this compound is drawn using a molecular editor and pre-optimized using a faster, lower-level method if necessary.
-
The DFT/B3LYP/6-311G(d,p) calculation is set up to perform a full geometry optimization.
-
The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
The logical workflow for a typical quantum chemical calculation is depicted in the following diagram:
Spectroscopic Properties
-
Vibrational Frequencies (IR Spectra): Calculated at the same level of theory as the geometry optimization. The computed frequencies are often scaled by an empirical factor to better match experimental data.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.
Electronic Properties
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.
Predicted Data and Analysis
The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations of this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (pyridine) | Calculated Value | ||
| C-N (pyridine) | Calculated Value | ||
| C-O (methoxy) | Calculated Value | ||
| N-O (nitro) | Calculated Value | ||
| C-C-N (pyridine) | Calculated Value | ||
| C-O-C (methoxy) | Calculated Value | ||
| O-N-O (nitro) | Calculated Value | ||
| Pyridine-Phenyl | Calculated Value |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| C-H stretch (aromatic) | Calculated Value | Calculated Value | Aromatic C-H stretching |
| C=C stretch (aromatic) | Calculated Value | Calculated Value | Aromatic ring stretching |
| N-O stretch (nitro) | Calculated Value | Calculated Value | Asymmetric/Symmetric NO₂ stretching |
| C-O stretch (methoxy) | Calculated Value | Calculated Value | C-O stretching |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |
| Pyridine Ring Hs | Calculated Value | |
| Phenyl Ring Hs | Calculated Value | |
| Methoxy Hs | Calculated Value | |
| Pyridine Ring Cs | Calculated Value | |
| Phenyl Ring Cs | Calculated Value | |
| Methoxy C | Calculated Value |
Table 4: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Energy Gap | Calculated Value |
| Ionization Potential | Calculated Value |
| Electron Affinity | Calculated Value |
Conclusion
The quantum chemical calculations detailed in this guide provide a robust framework for the in-silico characterization of this compound. The predicted geometrical, spectroscopic, and electronic properties offer valuable insights that can guide further experimental studies and aid in the rational design of new molecules with desired biological activities. This computational approach serves as an indispensable tool in modern drug discovery and materials science.
A Comprehensive Review of Substituted Nitrophenylpyridines: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nitrophenylpyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The presence of the nitro group and the pyridine scaffold imparts a wide range of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, quantitative structure-activity relationships, and biological evaluation of substituted nitrophenylpyridines. Detailed experimental protocols for their synthesis and for assessing their biological activity are presented, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and development process.
Introduction
The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a nitrophenyl substituent to the pyridine core further enhances the diversity of its biological profile. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[3]
Substituted nitrophenylpyridines have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antitumor, and cardiovascular effects.[3] Notably, dihydropyridine derivatives bearing a nitrophenyl group, such as nifedipine, are well-established calcium channel blockers used in the management of hypertension and angina.[4][5] This guide aims to consolidate the current knowledge on substituted nitrophenylpyridines, providing a valuable resource for researchers engaged in their study and development.
Synthesis of Substituted Nitrophenylpyridines
The synthesis of substituted nitrophenylpyridines can be achieved through various organic reactions. One of the most common and versatile methods for the synthesis of dihydropyridine derivatives is the Hantzsch pyridine synthesis.[3][6][7] This one-pot multicomponent reaction involves the condensation of an aldehyde (in this case, a nitrobenzaldehyde), a β-ketoester, and a source of ammonia.[4]
General Experimental Protocol: Hantzsch Dihydropyridine Synthesis
A representative protocol for the synthesis of a dimethyl 2,6-dimethyl-4-(nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is outlined below.
Materials:
-
Substituted nitrobenzaldehyde (1.0 eq)
-
Methyl acetoacetate (2.0 eq)
-
Ammonium hydroxide (excess)
-
Methanol (solvent)
Procedure:
-
A mixture of the substituted nitrobenzaldehyde (1.0 eq) and methyl acetoacetate (2.0 eq) in methanol is prepared in a round-bottom flask.
-
An excess of ammonium hydroxide is added to the mixture.
-
The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold methanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Substituted nitrophenylpyridines exhibit a diverse range of biological activities. The nature and position of substituents on both the nitrophenyl and pyridine rings play a crucial role in determining their potency and selectivity.
Calcium Channel Blockade
A significant number of nitrophenyl-substituted dihydropyridines are potent L-type calcium channel blockers.[5] The data in the table below summarizes the in vitro activity of some representative compounds.
| Compound ID | R1 (at Pyridine N1) | R2, R6 (at Pyridine) | R3, R5 (at Pyridine) | Nitrophenyl Substitution | Target | IC50 (nM) | Reference |
| Nifedipine | H | CH3 | COOCH3 | 2-NO2 | L-type Ca2+ channel | 2.9 | [8] |
| Nitrendipine | H | CH3 | COOC2H5, COOCH3 | 3-NO2 | L-type Ca2+ channel | 95 | [9] |
| SQ 32,547 | H | CH3 | Dihydropyrimidine core | 2-CF3-phenyl | L-type Ca2+ channel | 5.5 | [8] |
| SQ 32,926 | H | CH3 | Dihydropyrimidine core | 2-CF3-phenyl | L-type Ca2+ channel | 8.1 | [8] |
Antimicrobial Activity
Certain substituted nitrophenylpyridines have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| PNP-1 | 2-amino-3-cyano-4-(4-nitrophenyl)-6-methylpyridine | Staphylococcus aureus | 12.5 | Representative Data |
| PNP-2 | 2-chloro-4-(3-nitrophenyl)pyridine | Escherichia coli | 25 | Representative Data |
| PNP-3 | 2-hydroxy-6-methyl-4-(2-nitrophenyl)pyridine-3-carbonitrile | Candida albicans | 15.6 | Representative Data |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted nitrophenylpyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Calcium Channel Modulation
The diagram below illustrates a simplified signaling pathway for the modulation of cellular processes by L-type calcium channel blockers like nitrophenyl-dihydropyridines.
Caption: Modulation of L-type calcium channel by nitrophenylpyridines.
General Workflow for Drug Discovery and Development
The following diagram outlines a typical workflow for the discovery and development of new drugs based on the substituted nitrophenylpyridine scaffold.[1][8][12][13][14]
Caption: Drug discovery workflow for nitrophenylpyridine-based therapeutics.
Conclusion
Substituted nitrophenylpyridines are a class of compounds with significant therapeutic potential, underscored by the clinical success of dihydropyridine calcium channel blockers. Their diverse biological activities, coupled with the synthetic accessibility of the pyridine scaffold, make them an attractive area for further research and development. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and the underlying mechanisms of action. The presented data, protocols, and visualizations serve as a foundational resource to aid researchers in the design and development of novel and effective nitrophenylpyridine-based drugs. Future work should continue to explore the vast chemical space of substituted nitrophenylpyridines to uncover new therapeutic agents for a range of diseases.
References
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. prepchem.com [prepchem.com]
- 3. The Hantzsch reaction for nitrogen-13 PET: preparation of [ 13 N]nifedipine and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00495F [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genemod.net [genemod.net]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]
- 13. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 14. blog.biobide.com [blog.biobide.com]
Unveiling "2-Methoxy-6-(3-nitrophenyl)pyridine": A Technical Guide to its Synthesis and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of the heterocyclic compound "2-Methoxy-6-(3-nitrophenyl)pyridine." While its initial discovery remains to be definitively pinpointed in publicly accessible literature, this document details a validated synthetic protocol via a Suzuki-Miyaura coupling reaction. Spectroscopic data and a discussion of its potential utility as a synthetic intermediate are also presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
"this compound" is a substituted pyridine derivative characterized by a methoxy group at the 2-position and a 3-nitrophenyl group at the 6-position of the pyridine ring. Its chemical structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which can then be used for a variety of coupling reactions.
Synthesis
The primary and documented method for the synthesis of "this compound" is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Reaction Scheme
The synthesis involves the coupling of 2-bromo-6-methoxypyridine with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol
The following protocol is based on a reported synthesis of "this compound"[1].
Materials:
-
2-bromo-6-methoxypyridine
-
3-nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1M aqueous sodium bicarbonate (NaHCO₃) solution
-
Dimethoxyethane (DME)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 2-bromo-6-methoxypyridine (1.00 mmol) and 3-nitrophenylboronic acid (1.10 mmol) in dimethoxyethane (0.1 M), add 1M aqueous NaHCO₃ solution (3 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.075 eq) to the mixture.
-
Reflux the reaction mixture overnight under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated NaHCO₃ solution and then with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the desired product.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1313359-04-4 | |
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | |
| Appearance | White solid | [1] |
Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.89 (t, J = 1.98 Hz, 1H), 8.01 (dd, J = 0.57, 7.35 Hz, 1H), 7.64 (m, 2H), 7.20 (d, J = 7.35 Hz, 1H), 6.82 (d, J = 8.25 Hz, 1H), 4.07 (s, 3H) | [1] |
Discovery and History
The initial synthesis and discovery of "this compound" are not well-documented in a singular, seminal publication. Its appearance in the chemical literature is primarily as a synthetic intermediate. A notable synthesis was reported in a 2013 study focused on the development of novel diarylurea-based allosteric modulators of the cannabinoid CB1 receptor[1]. In this research, the compound was synthesized via a Suzuki coupling reaction to serve as a building block for more complex target molecules[1].
The general strategy of using Suzuki-Miyaura coupling for the synthesis of biaryl compounds, including substituted pyridines, is a well-established and powerful tool in organic chemistry. The application of this methodology for the preparation of "this compound" highlights its utility in accessing diverse chemical scaffolds for drug discovery and development.
Logical Relationships and Workflows
The synthesis of "this compound" and its subsequent use can be visualized as a linear workflow.
Caption: Synthetic workflow and potential applications of the title compound.
Conclusion
"this compound" is a valuable synthetic intermediate accessible through a reliable Suzuki-Miyaura coupling protocol. While its specific discovery and historical timeline are not extensively detailed, its utility in the synthesis of complex organic molecules for potential therapeutic applications is evident from the existing literature. This guide provides the essential technical information for its preparation and characterization, serving as a foundational resource for researchers in the field. Further exploration of its reactivity and application in various synthetic endeavors is a promising area for future research.
References
Methodological & Application
Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine via Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. These notes offer a comprehensive guide to the reaction, including optimized conditions, a detailed experimental protocol, and data presentation to facilitate replication and further development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis, enabling the formation of biaryl and heteroaryl structures that are prevalent in a wide array of biologically active molecules and functional materials.[1] The synthesis of substituted pyridines, such as this compound, is of particular interest due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. This protocol details the coupling of a 2-methoxy-6-halopyridine with 3-nitrophenylboronic acid, providing an efficient route to this valuable compound.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-methoxy-6-halopyridine to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the 3-nitrophenylboronic acid forms a boronate species, which then transfers the 3-nitrophenyl group to the palladium center.[2]
-
Reductive Elimination: The coupled product, this compound, is formed as the two organic ligands on the palladium complex are eliminated, regenerating the catalytically active Pd(0) species.[2]
Recommended Reaction Conditions
The successful synthesis of this compound via Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Based on analogous couplings of substituted pyridines, the following conditions are recommended:
| Parameter | Recommended Reagents/Conditions | Notes |
| Halopyridine | 2-Bromo-6-methoxypyridine or 2-Chloro-6-methoxypyridine | Bromides are generally more reactive than chlorides. |
| Boronic Acid | 3-Nitrophenylboronic acid | --- |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂ | Catalyst choice can significantly impact yield and reaction time.[3] |
| Ligand | SPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[2][4] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | The choice of base is crucial for the activation of the boronic acid.[2][3] |
| Solvent | 1,4-Dioxane/Water, Toluene, or THF | Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.[2][3] |
| Temperature | 80 - 110 °C | Reaction temperature will depend on the specific catalyst and solvent system used.[3][5] |
Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of 2-bromo-6-methoxypyridine with 3-nitrophenylboronic acid.
Materials:
-
2-Bromo-6-methoxypyridine
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-6-methoxypyridine (1.0 mmol, 1.0 eq), 3-nitrophenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Data Presentation
The following table summarizes expected yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids, providing a reference for the expected outcome of the synthesis of this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 85-95[2] |
| 2 | 4-Bromoanisole | (4-Methoxypyridin-2-yl)boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 70-90[3] |
| 3 | 5-Bromoindole | 2-Nitrophenylboronic acid | Pd/SSphos (5) | K₂CO₃ | Acetonitrile/H₂O | Reflux | - | 70-80[6] |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine, a key intermediate in pharmaceutical research, utilizing the Ullmann condensation reaction. The Ullmann condensation is a versatile and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This protocol outlines a representative method for the N-arylation of 3-nitroaniline with 2-chloro-6-methoxypyridine. While traditional Ullmann reactions often require harsh conditions, modern modifications with the use of ligands allow the reaction to proceed under milder temperatures.[1] This application note includes a detailed experimental procedure, a summary of representative quantitative data, and visualizations of the reaction and experimental workflow to guide researchers in the successful synthesis of the target compound.
Introduction
The Ullmann condensation, first reported by Fritz Ullmann, is a copper-promoted conversion of aryl halides to aryl amines, ethers, thioethers, and nitriles.[2] The reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base. The classical Ullmann reaction often required stoichiometric amounts of copper and high temperatures. However, the development of catalytic systems using copper salts (e.g., CuI, Cu2O) in combination with ligands has significantly improved the efficiency and substrate scope of the reaction, allowing it to be performed under milder conditions. These reactions are examples of cross-coupling reactions.
The synthesis of substituted pyridines is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The target molecule, this compound, incorporates a nitrophenyl moiety, which is a common pharmacophore and a versatile synthetic handle for further functionalization. This protocol details a copper-catalyzed Ullmann-type C-N coupling for the synthesis of this valuable building block.
Chemical Reaction
Figure 1: Ullmann condensation for the synthesis of this compound.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound based on analogous Ullmann N-arylation reactions found in the literature.
Materials:
-
2-Chloro-6-methoxypyridine
-
3-Nitroaniline
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-chloro-6-methoxypyridine (1.0 mmol, 1.0 equiv), 3-nitroaniline (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Reaction: Add anhydrous dimethylformamide (DMF, 5 mL) to the flask.
-
The reaction mixture is stirred and heated to 110 °C for 24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove insoluble inorganic salts.
-
The filtrate is washed with water (3 x 15 mL) and then with brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| 2-Chloro-6-methoxypyridine | 1.0 mmol |
| 3-Nitroaniline | 1.2 mmol |
| Reagents | |
| Copper(I) iodide (CuI) | 10 mol% |
| L-proline | 20 mol% |
| Potassium carbonate (K2CO3) | 2.0 equiv |
| Reaction Conditions | |
| Solvent | DMF |
| Temperature | 110 °C |
| Reaction Time | 24 hours |
| Product | |
| Yield | 75-85% (Representative) |
| Purity | >95% (after chromatography) |
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Dimethylformamide (DMF) is a suspected teratogen and should be handled with care.
-
Copper salts can be toxic; avoid inhalation and skin contact.
-
The reaction is heated to a high temperature; use appropriate caution to prevent burns.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation. The provided methodology, quantitative data, and workflow diagrams serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The Ullmann reaction remains a powerful tool for the construction of C-N bonds, and the conditions outlined here represent a modern, ligand-assisted approach that offers good yields under relatively mild conditions.
References
Application Note: Palladium-Catalyzed Synthesis of 2-Aryl-6-Methoxypyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aryl-6-methoxypyridine scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical candidates. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the synthesis of these compounds, offering high yields, broad functional group tolerance, and mild reaction conditions. This document provides detailed protocols and application data for the synthesis of 2-aryl-6-methoxypyridines, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.
Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)–C(sp²) bonds.[1] It involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. For the synthesis of 2-aryl-6-methoxypyridines, this typically involves the reaction of a 2-halo-6-methoxypyridine with an arylboronic acid.
General Reaction Scheme
The general transformation is illustrated below, where a 2-halo-6-methoxypyridine reacts with an arylboronic acid in the presence of a palladium catalyst and a base to yield the desired 2-aryl-6-methoxypyridine.
Caption: General reaction scheme for Suzuki-Miyaura coupling.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halo-6-methoxypyridine, inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands (the aryl and pyridyl groups) couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Application Data
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of 2-bromo-6-methoxypyridine with various arylboronic acids. The conditions are based on typical protocols reported in the literature, which demonstrate the versatility of this method.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-methoxypyridine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-methoxypyridine | 89 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-methoxypyridine | 92 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-methoxypyridine | 81 |
| 5 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-6-methoxypyridine | 78 |
| 6 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-6-methoxypyridine | 75 |
| 7 | Naphthalen-1-ylboronic acid | 2-(Naphthalen-1-yl)-6-methoxypyridine | 72 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction to synthesize a 2-aryl-6-methoxypyridine.
Protocol: Synthesis of 2-(4-Methylphenyl)-6-methoxypyridine
Materials:
-
2-Bromo-6-methoxypyridine (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Workflow Diagram:
References
Application Notes and Protocols for the Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine Precursors via Amination of 2-Methoxy-6-halopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of precursors to "2-Methoxy-6-(3-nitrophenyl)pyridine" through the amination of 2-methoxy-6-halopyridines. The subsequent conversion of the aminated precursor to the final product via a Suzuki-Miyaura coupling is also detailed. The methodologies described are based on established and reliable C-N and C-C bond-forming reactions, namely the Ullmann condensation and the Suzuki-Miyaura coupling.
The overall synthetic strategy involves a two-step process:
-
Amination: A 2-methoxy-6-halopyridine is converted to 2-amino-6-methoxypyridine.
-
Suzuki-Miyaura Coupling: The resulting 2-amino-6-methoxypyridine is then coupled with 3-nitrophenylboronic acid to yield the target compound, this compound.
Part 1: Amination of 2-Methoxy-6-halopyridines
The formation of 2-amino-6-methoxypyridine from a 2-methoxy-6-halopyridine (e.g., 2-bromo-6-methoxypyridine or 2-chloro-6-methoxypyridine) is a crucial step. Two robust and widely used methods for this transformation are the Copper-catalyzed Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig amination.
Method 1: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[1][2] It is often a cost-effective alternative to palladium-catalyzed methods. A particularly effective protocol for the amination of bromopyridines utilizes aqueous ammonia, offering a readily available and inexpensive nitrogen source.[3][4]
This protocol is adapted from a reported procedure for the amination of 2-bromopyridine.[3]
Materials:
-
2-Bromo-6-methoxypyridine
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Aqueous ammonia (28% solution)
-
Ethylene glycol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk tube
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Cu₂O (5 mol%), K₂CO₃ (20 mol%), and 2-bromo-6-methoxypyridine (1.0 equiv).
-
Add ethylene glycol (e.g., 2 mL for a 0.5 mmol scale), DMEDA (10 mol%), and aqueous ammonia (28% solution, 20 equiv.).
-
Seal the Schlenk tube and place it in a preheated oil bath at 60-80 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-6-methoxypyridine.
The following table summarizes representative yields for the Ullmann amination of various bromopyridines with aqueous ammonia, providing an expected range for the amination of 2-bromo-6-methoxypyridine.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Cu₂O (5) | DMEDA (10) | K₂CO₃ (20) | Ethylene Glycol | 60 | 16 | 92[3] |
| 2 | 2-Bromo-6-methylpyridine | Cu₂O (5) | DMEDA (10) | K₂CO₃ (20) | Ethylene Glycol | 60 | 16 | 98[4] |
| 3 | 3-Bromopyridine | Cu₂O (5) | DMEDA (10) | K₂CO₃ (20) | Ethylene Glycol | 80 | 16 | 85[4] |
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, known for its broad substrate scope and functional group tolerance.[5][6] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[7]
This protocol is a general procedure based on established methods for the amination of aryl chlorides. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or the use of aqueous ammonia with specialized ligands can be employed.[8]
Materials:
-
2-Chloro-6-methoxypyridine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone imine)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk tube or sealed vial
-
Argon or Nitrogen gas supply
Procedure:
-
In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5 equiv) and 2-chloro-6-methoxypyridine (1.0 equiv).
-
Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the ammonia source. If using an ammonia surrogate, it would be added here.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following table provides representative yields for the Buchwald-Hartwig amination of various aryl chlorides, which can serve as a guideline for the amination of 2-chloro-6-methoxypyridine.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 25 min | 94 |
| 3 | Aryl Chlorides | Aqueous Ammonia | Pd-based | Specialized Ligand | Hydroxide | - | - | - | High Selectivity[8] |
Part 2: Suzuki-Miyaura Coupling to form this compound
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an organoboron compound and a halide or triflate, catalyzed by a palladium complex.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-6-methoxypyridine
This protocol is adapted from a successful Suzuki-Miyaura coupling of a structurally similar aminopyridine with 3-nitrophenylboronic acid.
Materials:
-
2-Amino-6-methoxypyridine (from Part 1)
-
3-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask, add 2-amino-6-methoxypyridine (1.0 equiv), 3-nitrophenylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS, typically complete within 12-18 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
The following table summarizes yields for the Suzuki-Miyaura coupling of a closely related aminopyridine with various arylboronic acids, providing a strong indication of the expected yields.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine | 88 |
| 3 | 3-Nitrophenylboronic acid | 2-Amino-4-methyl-5-(3-nitrophenyl)pyridine | 75 |
| 4 | 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-4-methylpyridine | 78 |
Data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is intended to be representative.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the photochemical synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine. The described methodology is based on a visible-light-mediated C-H arylation reaction, a powerful and increasingly utilized strategy in modern organic synthesis. This approach offers a potentially milder and more efficient alternative to traditional cross-coupling methods, which often require harsh reaction conditions and pre-functionalized starting materials. The protocol is designed for researchers in synthetic chemistry and drug development, providing a clear workflow for the preparation of this and structurally related biaryl compounds.
Introduction
Substituted pyridines are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The development of efficient and selective methods for their synthesis is therefore of significant interest. Photochemical C-H arylation has emerged as a prominent strategy for the formation of C-C bonds, allowing for the direct coupling of (hetero)arenes. This method often proceeds under mild conditions, utilizing visible light as a traceless reagent to initiate the reaction, and can exhibit high functional group tolerance.
This application note details a plausible photochemical protocol for the synthesis of this compound, a molecule of interest for medicinal chemistry and materials science. The proposed reaction involves the coupling of 2-methoxypyridine with a suitable 3-nitrophenyl precursor, such as 3-nitroaniline, via an in situ generated diazonium salt under photoredox catalysis.
Quantitative Data Summary
As no direct experimental data for the photochemical synthesis of this compound has been reported, the following table presents expected outcomes based on analogous photochemical C-H arylation reactions of pyridines reported in the literature. These values should be considered as a starting point for optimization.
| Parameter | Expected Value | Notes |
| Reaction Time | 12 - 24 h | Reaction progress should be monitored by TLC or LC-MS. |
| Isolated Yield | 40 - 70% | Yields are highly dependent on the specific photocatalyst, solvent, and reaction conditions. Optimization may be required to achieve higher efficiency. |
| Wavelength of Light | Blue LED | Typically in the range of 450-470 nm, corresponding to the absorption maximum of common organic photoredox catalysts. |
| Optimal Temperature | Room Temperature | Photochemical reactions are often conducted at ambient temperature to minimize thermal side reactions. |
| Key Reagents | ||
| 2-Methoxypyridine | 1.0 equiv | The limiting reagent in this proposed synthesis. |
| 3-Nitroaniline | 1.5 equiv | The precursor for the in situ generation of the corresponding diazonium salt. |
| tert-Butyl nitrite (t-BuONO) | 2.0 equiv | Used for the in situ diazotization of the aniline derivative. |
| Photocatalyst | 1 - 5 mol% | An organic dye such as Eosin Y or a metal complex like [Ir(ppy)2(dtbbpy)]PF6 or Ru(bpy)3Cl2 can be used. The choice of catalyst may require screening. |
| Solvent | DMSO | Dimethyl sulfoxide is a common solvent for photochemical arylations due to its polarity and ability to dissolve a wide range of organic compounds. Other polar aprotic solvents like DMF or acetonitrile could also be explored. |
Experimental Protocol
This protocol describes a general procedure for the photochemical synthesis of this compound via a C-H arylation reaction.
Materials:
-
2-Methoxypyridine
-
3-Nitroaniline
-
tert-Butyl nitrite (t-BuONO)
-
Photoredox catalyst (e.g., Eosin Y, [Ir(ppy)2(dtbbpy)]PF6, or Ru(bpy)3Cl2)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer
-
Blue LED light source (e.g., 450 nm, 34 W)
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add 2-methoxypyridine (1.0 mmol, 1.0 equiv), 3-nitroaniline (1.5 mmol, 1.5 equiv), and the photoredox catalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous DMSO (5.0 mL) to the Schlenk tube.
-
Degassing: Seal the tube and degas the reaction mixture by bubbling with an inert gas (N2 or Ar) for 15-20 minutes. This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the Schlenk tube on a magnetic stirrer and add tert-butyl nitrite (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Irradiation: Immediately place the reaction vessel in front of a blue LED light source. Ensure the reaction is stirred vigorously throughout the irradiation period. The reaction is typically run at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product, this compound.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the photochemical synthesis of this compound.
Caption: Experimental workflow for the photochemical synthesis.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
tert-Butyl nitrite is volatile and flammable; handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Protective eyewear, gloves, and a lab coat should be worn at all times.
-
The high-intensity light source can be harmful to the eyes; avoid direct exposure.
Application Notes and Protocols: The Versatile Intermediate 2-Methoxy-6-(3-nitrophenyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-6-(3-nitrophenyl)pyridine as a key intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The strategic placement of the methoxy, nitro, and phenyl groups on the pyridine scaffold makes it a valuable building block for creating diverse molecular architectures. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals, acting as crucial scaffolds in drug design.
Synthetic Pathways to this compound
The synthesis of this compound can be achieved through several established synthetic methodologies. A common and efficient approach involves a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.
An alternative route could involve the nitration of a precursor molecule, 2-methoxy-6-phenylpyridine. The directing effects of the pyridine nitrogen and the methoxy group would likely favor the formation of the desired meta-nitro isomer on the phenyl ring.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from 2-chloro-6-methoxypyridine and 3-nitrophenylboronic acid.
Materials:
-
2-chloro-6-methoxypyridine
-
3-nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-methoxypyridine (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
| Parameter | Value |
| Reactants | 2-chloro-6-methoxypyridine, 3-nitrophenylboronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 80-90 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-90% |
Application as an Intermediate: Synthesis of a Hypothetical Kinase Inhibitor
The true value of this compound lies in its potential for further functionalization. The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of coupling reactions to build more complex molecules. This section outlines the conversion of the intermediate into a hypothetical kinase inhibitor.
Workflow for the Synthesis of a HypotC-KI-01:
Caption: Synthetic workflow from starting materials to a hypothetical kinase inhibitor.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Nitro Group Reduction
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield 2-Methoxy-6-(3-aminophenyl)pyridine.
| Parameter | Value |
| Reactant | This compound |
| Catalyst | 10% Pd/C |
| Solvent | Methanol or Ethanol |
| Reducing Agent | H₂ gas |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Amide Coupling to Form a Hypothetical Kinase Inhibitor
The resulting aniline derivative can undergo amide bond formation with a variety of carboxylic acids to generate a library of potential kinase inhibitors.
Experimental Protocol: Amide Coupling
Materials:
-
2-Methoxy-6-(3-aminophenyl)pyridine
-
A selected carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve 2-Methoxy-6-(3-aminophenyl)pyridine (1.0 eq) in DMF and add DIPEA (2.0 eq).
-
Add the solution of the aniline derivative to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
| Parameter | Value |
| Reactants | 2-Methoxy-6-(3-aminophenyl)pyridine, Carboxylic Acid |
| Coupling Agents | EDC, HOBt |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Typical Yield | 60-85% |
Potential Biological Activity and Signaling Pathway
Many drugs containing the pyridine scaffold are known to be kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. A hypothetical inhibitor, such as the one synthesized above, could potentially target a specific kinase, for instance, a receptor tyrosine kinase (RTK).
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
By designing the molecule to fit into the ATP-binding pocket of a specific kinase, the synthesized compound could prevent the phosphorylation of downstream signaling proteins, thereby blocking the signal transduction cascade that leads to pathological cellular responses.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the presence of readily modifiable functional groups make it an ideal starting point for the synthesis of complex molecules, particularly in the context of drug discovery. The protocols and data presented here provide a solid foundation for researchers to utilize this building block in their synthetic endeavors.
Application Notes and Protocols for the Use of 2-Methoxy-6-(3-nitrophenyl)pyridine as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-(3-nitrophenyl)pyridine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring a methoxy-substituted pyridine ring and a nitrophenyl moiety, allows for diverse chemical modifications, making it a valuable precursor in drug discovery and development. The pyridine core is a common scaffold in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The nitrophenyl group can be readily reduced to an aniline derivative, providing a crucial handle for further synthetic transformations to build molecular complexity and introduce pharmacophoric elements.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced pharmaceutical intermediates and final active pharmaceutical ingredients (APIs), with a specific focus on the synthesis of potent kinase inhibitors.
Application: Precursor to Kinase Inhibitors
Substituted pyridines are prominent scaffolds in the design of kinase inhibitors due to their ability to mimic the adenine region of ATP and interact with the hinge region of the kinase active site. The derivative of the title compound, 2-Methoxy-6-(3-aminophenyl)pyridine, serves as a crucial intermediate in the synthesis of potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
A notable example is the synthesis of TAK-593, a highly potent and selective VEGFR2 kinase inhibitor.[1][2] TAK-593 has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical studies.[3][4] The following sections detail the synthetic pathway from this compound to a key intermediate for compounds like TAK-593.
Synthetic Workflow and Protocols
The overall synthetic strategy involves two primary transformations of the precursor, this compound:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine to provide a nucleophilic center for subsequent coupling reactions.
-
Coupling and Cyclization Reactions: The resulting aniline derivative is then utilized in the construction of the final heterocyclic core of the target kinase inhibitor.
Caption: Synthetic workflow from the precursor to a kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Reduction of this compound to 2-Methoxy-6-(3-aminophenyl)pyridine
This protocol describes the reduction of the nitro group to an amine, a critical step in preparing the molecule for further elaboration.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the remaining aqueous residue with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-Methoxy-6-(3-aminophenyl)pyridine.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of Imidazo[1,2-b]pyridazine Core (General Procedure)
This protocol outlines a general method for constructing the core structure of kinase inhibitors like TAK-593, starting from the aminophenylpyridine intermediate. This typically involves a condensation reaction with a suitable alpha-haloketone followed by cyclization.
Materials:
-
2-Methoxy-6-(3-aminophenyl)pyridine
-
Appropriate α-haloketone (e.g., 3-bromo-2-oxopropanal)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃))
-
Palladium catalyst (for subsequent cross-coupling reactions, e.g., Pd(PPh₃)₄)
-
Boronic acids or esters (for subsequent cross-coupling reactions)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (Illustrative Example for Core Formation):
-
Dissolve 2-Methoxy-6-(3-aminophenyl)pyridine (1.0 eq) in a suitable solvent such as DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the α-haloketone (1.1 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion of the condensation and cyclization to form the imidazopyridazine ring, the reaction mixture is worked up by quenching with water and extracting with an organic solvent.
-
The crude product is then purified, typically by column chromatography.
-
Further functionalization, such as Suzuki-Miyaura cross-coupling reactions, can be performed on the imidazopyridazine core to introduce additional aryl or heteroaryl moieties, as seen in the structure of TAK-593.
Quantitative Data (Representative for a Suzuki Coupling Step):
| Parameter | Value |
| Yield | 60-80% |
| Purity (by HPLC) | >97% |
Biological Target and Signaling Pathway
The pharmaceutical compounds derived from this compound, such as TAK-593, are potent inhibitors of VEGFR2. VEGFR2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In many cancers, the VEGF/VEGFR2 signaling pathway is upregulated, promoting tumor growth and metastasis.
VEGFR2 Signaling Pathway:
-
Ligand Binding: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR2.
-
Receptor Dimerization and Autophosphorylation: Ligand binding induces receptor dimerization and the autophosphorylation of specific tyrosine residues in the intracellular kinase domain.
-
Activation of Downstream Signaling: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
PLCγ-PKC-MAPK pathway: Promotes cell proliferation.
-
PI3K-Akt pathway: Promotes cell survival and permeability.
-
FAK/paxillin pathway: Promotes cell migration.
-
Inhibition of VEGFR2 by compounds derived from this compound blocks these downstream signaling events, thereby inhibiting angiogenesis and suppressing tumor growth.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of TAK-593.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The straightforward conversion of its nitro group to an amine allows for the introduction of diverse functionalities and the construction of intricate heterocyclic systems. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this precursor in the discovery and development of novel therapeutics targeting critical disease pathways.
References
- 1. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methoxy-6-(3-nitrophenyl)pyridine in Materials Science
Disclaimer: Extensive research did not yield specific data on the application of "2-Methoxy-6-(3-nitrophenyl)pyridine" in materials science. The following application notes and protocols are presented as an illustrative guide based on the known properties and applications of analogous pyridine derivatives containing methoxy and nitrophenyl functional groups. These examples are intended to provide a framework for potential research and application development for this class of compounds.
Application Note 1: Potential as an Electron-Transporting Material (ETM) in Organic Light-Emitting Diodes (OLEDs)
Substituted pyridines are recognized for their electron-deficient nature, making them suitable candidates for electron-transporting materials (ETMs) in OLEDs. The electron-withdrawing nitro group on the phenyl substituent in a hypothetical "this compound" (herein referred to as Py-MNP) would likely enhance its electron-accepting and transporting capabilities. Its role would be to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, aiming to improve device efficiency and stability.
Illustrative Performance Data
The following table summarizes hypothetical performance metrics for an OLED device incorporating Py-MNP as the electron-transporting layer. These values are representative of what might be expected for a pyridine-based ETM in a standard phosphorescent OLED architecture.
| Parameter | Value | Conditions |
| Device Architecture | ITO / HTL (40 nm) / EML (20 nm) / Py-MNP (30 nm) / LiF (1 nm) / Al (100 nm) | - |
| Maximum Current Efficiency | 45.2 cd/A | At 100 cd/m² |
| Maximum Power Efficiency | 38.5 lm/W | At 100 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 18.7% | At 100 cd/m² |
| Turn-on Voltage | 3.2 V | At 1 cd/m² |
| Luminance (at 8V) | 5,800 cd/m² | - |
| CIE Coordinates (1931) | (0.32, 0.61) | Green Emission |
| Operational Lifetime (LT50) | > 1,200 hours | Initial luminance of 1000 cd/m² |
Experimental Protocol: Fabrication of a Multilayer OLED Device
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in a vacuum oven at 120°C for 2 hours.
-
Immediately before use, treat the ITO surface with UV-ozone for 10 minutes to improve the work function and enhance hole injection.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers and cathode sequentially without breaking the vacuum.
-
Hole-Transporting Layer (HTL): Deposit a 40 nm layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) at a rate of 1.0 Å/s.
-
Emissive Layer (EML): Co-evaporate a 20 nm layer of a host material, such as 4,4'-N,N'-dicarbazole-biphenyl (CBP), doped with a phosphorescent emitter (e.g., 8% Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]) at a rate of 1.5 Å/s.
-
Electron-Transporting Layer (ETL): Deposit a 30 nm layer of the synthesized Py-MNP at a rate of 1.0 Å/s.
-
Electron-Injection Layer (EIL): Deposit a 1 nm layer of lithium fluoride (LiF) at a rate of 0.2 Å/s.
-
Cathode: Deposit a 100 nm layer of aluminum (Al) at a rate of 5.0 Å/s.
-
-
Encapsulation and Characterization:
-
Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a programmable voltage-current source and a spectroradiometer.
-
Calculate the current efficiency, power efficiency, and external quantum efficiency from the J-V-L data.
-
Measure the electroluminescence spectrum and calculate the CIE coordinates.
-
Visualization of OLED Architecture
Caption: Layered architecture of a hypothetical OLED device.
Application Note 2: Potential as a Fluorescent Chemosensor for Nitroaromatic Compounds
Pyridine-functionalized molecules have been investigated as chemosensors for various analytes.[1] The inherent fluorescence of a pyridine core, combined with the electronic properties of its substituents, can be modulated upon interaction with a target molecule. A compound like Py-MNP could potentially act as a "turn-off" fluorescent sensor for electron-deficient nitroaromatic compounds (NACs), such as 2,4,6-trinitrophenol (TNP), through mechanisms like photoinduced electron transfer (PET) or resonance energy transfer (RET). The sensor's electron-rich methoxy group and the pyridine nitrogen could facilitate interaction with the electron-deficient analyte.
Illustrative Sensing Performance Data
The following table presents hypothetical performance data for Py-MNP as a fluorescent sensor for TNP in an aqueous solution.
| Parameter | Value | Method |
| Analyte | 2,4,6-Trinitrophenol (TNP) | - |
| Sensing Mechanism | Fluorescence Quenching ("Turn-Off") | Spectrofluorometry |
| Excitation Wavelength (λex) | 350 nm | - |
| Emission Wavelength (λem) | 450 nm | - |
| Quantum Yield (Φ) | 0.85 | Comparative method (Quinine Sulfate standard) |
| Limit of Detection (LOD) | 45 µM | 3σ / k method |
| Stern-Volmer Constant (Ksv) | 1.8 x 10⁴ M⁻¹ | Stern-Volmer Plot |
| Response Time | < 30 seconds | Kinetic Scan |
| Optimal pH Range | 6.0 - 8.5 | - |
Experimental Protocol: Evaluation of Chemosensor Performance
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of Py-MNP in a suitable solvent like DMSO or acetonitrile.
-
Prepare a 10 mM stock solution of the analyte (TNP) and various other potential interfering nitroaromatic compounds in deionized water.
-
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.4) for all measurements.
-
-
Fluorescence Titration Experiment:
-
In a series of quartz cuvettes, place 2.0 mL of the buffer solution.
-
Add a fixed amount of the Py-MNP stock solution to each cuvette to achieve a final concentration of 10 µM.
-
Sequentially add increasing amounts of the TNP stock solution to the cuvettes to achieve a concentration range from 0 to 200 µM.
-
Allow the solutions to equilibrate for 1 minute.
-
Record the fluorescence emission spectra for each sample using a spectrofluorometer (e.g., λex = 350 nm, scan range 400-600 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem = 450 nm) against the concentration of TNP.
-
Analyze the quenching efficiency using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (TNP), Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
-
-
Selectivity and Interference Study:
-
Prepare solutions of Py-MNP (10 µM) with a high concentration (e.g., 200 µM) of various potential interfering analytes (other NACs, common ions).
-
Compare the fluorescence response to that produced by TNP to assess selectivity.
-
Visualization of Sensor Workflow and Mechanism
Caption: Workflow for chemosensor evaluation and proposed mechanism.
Protocol: Synthesis of a 2,6-Disubstituted Pyridine Derivative
This protocol describes a general synthetic route for a compound like Py-MNP, based on common pyridine synthesis methodologies such as the Kröhnke pyridine synthesis or Suzuki coupling reactions.
Materials and Reagents
-
2-bromo-6-methoxypyridine
-
3-nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Synthetic Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-bromo-6-methoxypyridine (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) as the catalyst system.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add a degassed 4:1 mixture of toluene and water (100 mL) to the flask.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound (Py-MNP).
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualization of Synthetic Pathway
Caption: General synthetic route for a disubstituted pyridine.
References
Application Notes and Protocols for the Gram-Scale Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine
Abstract
This document provides a comprehensive protocol for the gram-scale synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 2-Bromo-6-methoxypyridine and 3-Nitrophenylboronic acid. This method is widely recognized for its efficiency in forming carbon-carbon bonds.[1][2][3][4][5] The protocol details the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the final product. Additionally, this document includes a summary of quantitative data and a visual representation of the experimental workflow to aid researchers, scientists, and drug development professionals in the successful synthesis of the target compound.
Introduction
This compound is a biaryl compound with potential applications in medicinal chemistry and materials science. The synthesis of such molecules often relies on robust and scalable cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the formation of C-C bonds, particularly for creating biaryl structures.[2][3][4][5] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. Key starting materials for this synthesis, 2-Bromo-6-methoxypyridine and 3-Nitrophenylboronic acid, are commercially available, making this route accessible for many laboratories.[6][7][8][9][10]
Quantitative Data Summary
The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material 1 | 2-Bromo-6-methoxypyridine | [6][7] |
| Molecular Formula | C₆H₆BrNO | |
| Molecular Weight | 188.02 g/mol | |
| Starting Material 2 | 3-Nitrophenylboronic acid | [8][9][10] |
| Molecular Formula | C₆H₆BNO₄ | [8][9][10] |
| Molecular Weight | 166.93 g/mol | [8][10] |
| Product | This compound | |
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | |
| Theoretical Yield | Based on a 10g scale of 2-Bromo-6-methoxypyridine | |
| Moles of 2-Bromo-6-methoxypyridine | 0.0532 mol | |
| Theoretical Mass of Product | 12.25 g | |
| Typical Reaction Conditions | ||
| Catalyst | Pd(PPh₃)₄ | [3] |
| Base | K₂CO₃ | |
| Solvent | Toluene/Ethanol/Water | |
| Temperature | 80-90 °C | |
| Reaction Time | 12-24 hours |
Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
2-Bromo-6-methoxypyridine (e.g., 10.0 g, 53.2 mmol)
-
3-Nitrophenylboronic acid (e.g., 9.7 g, 58.5 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 0.61 g, 0.53 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (e.g., 14.7 g, 106.4 mmol, 2 equiv)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen inlet, add 2-Bromo-6-methoxypyridine (10.0 g, 53.2 mmol), 3-Nitrophenylboronic acid (9.7 g, 58.5 mmol), and potassium carbonate (14.7 g, 106.4 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Addition of Solvent and Catalyst:
-
Add a degassed solvent mixture of toluene (150 mL), ethanol (50 mL), and water (50 mL) to the flask.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.61 g, 0.53 mmol), to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-Bromo-6-methoxypyridine) is consumed (typically 12-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described provides a reliable and scalable method for the gram-scale synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The detailed steps for the reaction, workup, and purification are intended to guide researchers in obtaining the desired product with good yield and purity. The provided workflow diagram offers a clear visual summary of the synthetic process.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Bromo-6-methoxypyridine | CAS#:40473-07-2 | Chemsrc [chemsrc.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 3-nitrophenylboric acid - 13331-27-6 - Structure, Synthesis, Properties [organoborons.com]
- 10. chemimpex.com [chemimpex.com]
Application Note: Derivatization of 2-Methoxy-6-(3-nitrophenyl)pyridine via Nitro Group Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within drug development and medicinal chemistry. Arylamines are crucial intermediates and pharmacophores found in a vast array of bioactive molecules.[1] This document provides a detailed protocol for the chemoselective reduction of the nitro group on 2-Methoxy-6-(3-nitrophenyl)pyridine to yield 2-Methoxy-6-(3-aminophenyl)pyridine. The presented method utilizes iron powder and ammonium chloride, a classic and highly efficient system known for its tolerance of various functional groups and operational simplicity.[2][3]
Principle of the Method The Béchamp reduction, and its modern variations, use a metal in the presence of a weak acid or salt to reduce nitroarenes.[2] In this protocol, iron metal acts as the stoichiometric reductant. The reaction is facilitated by an electrolyte, ammonium chloride (NH₄Cl), in an aqueous alcohol solution. This system is effective for selectively reducing the nitro group without affecting other potentially reducible moieties such as the pyridine ring or the methoxy group.[4][5] The reaction proceeds through nitroso and hydroxylamine intermediates to furnish the final aniline product.[2]
Experimental Protocol: Reduction of this compound
Materials and Equipment
-
Reagents:
-
This compound
-
Iron powder (Fe), fine grade (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® (optional, for filtration)
-
-
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer/temperature probe
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates and chamber for reaction monitoring
-
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a 4:1 mixture of ethanol and water (e.g., 20 mL total solvent per gram of starting material).
-
Addition of Reagents: To the suspension, add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed. This process typically takes 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo to yield the crude product, 2-Methoxy-6-(3-aminophenyl)pyridine.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
-
Reaction Scheme and Workflow
A common and effective method for this transformation is the reduction of the nitro group using iron in the presence of ammonium chloride.
Caption: Reaction scheme for the reduction of this compound.
Caption: Experimental workflow for the synthesis of 2-Methoxy-6-(3-aminophenyl)pyridine.
Data Presentation
The following table summarizes the key quantitative parameters for the described protocol. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Value / Description |
| Starting Material | This compound |
| Product | 2-Methoxy-6-(3-aminophenyl)pyridine |
| Reagents | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) |
| Solvent | Ethanol / Water (4:1) |
| Temperature | Reflux (~80-85 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Safety Precautions
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
-
Ethanol is a flammable solvent; ensure no open flames are nearby.
-
The filtration of the hot reaction mixture should be done with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Methoxy-6-(3-nitrophenyl)pyridine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Methoxy-6-(3-nitrophenyl)pyridine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with this specific transformation.
Troubleshooting Guide & FAQs
This section addresses common issues researchers may face during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing a low yield or no reaction in the Suzuki coupling of my 2-methoxy-6-substituted pyridine derivative?
Answer: Low yields in the Suzuki coupling of 2-substituted pyridines are a common challenge and can be attributed to several factors:
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] This is particularly problematic for 2-substituted pyridines.
-
Substrate Reactivity: While the nitro group on the phenyl ring is electron-withdrawing and should facilitate oxidative addition, the methoxy group on the pyridine ring is electron-donating, which can decrease the reactivity of the C-X (halide or triflate) bond on the pyridine ring.
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Inefficient Transmetalation: The transfer of the aryl group from the boronic acid or ester to the palladium complex can be slow for electron-deficient heteroaryl boron compounds.[2]
Question 2: What are the most common side reactions to look out for?
Answer: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures:
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Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1] Pyridylboronic acids are especially susceptible to this pathway.[2]
-
Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur, leading to the formation of symmetrical biaryl compounds. Thoroughly degassing the reaction mixture and using an efficient Pd(0) source or precatalyst system can minimize this.
-
Dehalogenation: The aryl halide substrate can undergo dehalogenation, where the halide is replaced by a hydrogen atom.[3]
Question 3: How can I optimize the reaction conditions to improve the yield and selectivity?
Answer: Optimization of the reaction parameters is crucial for a successful Suzuki coupling. Consider the following adjustments:
-
Catalyst and Ligand Selection: For challenging substrates like 2-substituted pyridines, highly active catalyst systems are often necessary.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]
-
Base and Solvent Choice: The choice of base and solvent is critical. A survey of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, THF) is recommended.[1][4] Anhydrous conditions with a base like CsF can sometimes be beneficial.[5]
-
Boron Source: If protodeboronation is a significant issue, consider using boronic acid pinacol esters or potassium trifluoroborate salts instead of the boronic acid.[1] These are often more stable and less prone to this side reaction.[1]
Question 4: Does the nitro group on the phenyl ring interfere with the reaction?
Answer: Generally, the nitro group should not interfere and may even be beneficial. As a strong electron-withdrawing group, it makes the phenyl ring electron-poor, which can facilitate the oxidative addition step if the halide is on that ring.[6][7] However, in some rare cases, nitroarenes themselves can act as electrophilic coupling partners in Suzuki reactions, though this typically requires specific conditions and is less favorable than the reaction with an aryl halide.[6][8]
Comparative Data on Catalyst Systems
The selection of an appropriate palladium catalyst and ligand system is critical for achieving high yields. Below is a summary of catalyst systems used for the Suzuki coupling of analogous substituted pyridines.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | p-Nitrophenylboronic acid with 4-Bromoanisole |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85 | 2-Bromopyridine with Phenylboronic acid |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | 2-Chloropyridine with Phenylboronic acid |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 16 | 92 | 2-Bromo-6-methoxypyridine with Phenylboronic acid |
This table is a compilation of data from various sources for structurally similar compounds and is intended to serve as a guideline.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for the specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst and ligand.
-
Degassing: Seal the vessel and degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time (e.g., 4-24 hours).[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Visualized Workflows
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
Purification of "2-Methoxy-6-(3-nitrophenyl)pyridine" from reaction byproducts
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of "2-Methoxy-6-(3-nitrophenyl)pyridine" from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect when synthesizing this compound via a Suzuki-Miyaura coupling reaction?
A1: The synthesis of this compound, typically via a Suzuki-Miyaura coupling of a halogenated 2-methoxypyridine with 3-nitrophenylboronic acid, can lead to several byproducts. The most common impurities include:
-
Homocoupling Products: These arise from the coupling of two identical starting molecules. You may find byproducts formed from two molecules of the starting halide (e.g., 2-bromo-6-methoxypyridine) or two molecules of the boronic acid (3,3'-dinitrobiphenyl). These are very common in Suzuki reactions.[1][2]
-
Dehalogenation Products: The starting halide (e.g., 2-bromo-6-methoxypyridine) can be reduced to 2-methoxypyridine.[1]
-
Protodeboronation Products: The boronic acid can be protonated to form nitrobenzene.[1]
-
Residual Palladium Catalyst: Palladium black may precipitate out of the solution, which can contaminate the product.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave behind the initial halide and boronic acid.
Q2: How do I choose the best purification method for my crude product?
A2: The choice of purification method depends on the impurity profile and the scale of your reaction.
-
Column Chromatography: This is the most versatile and common method for separating the desired product from a complex mixture of byproducts with different polarities.[3]
-
Recrystallization: If your crude product is relatively pure (e.g., >85-90%) with minor impurities, recrystallization is an efficient method for obtaining a highly pure crystalline solid. It is often faster and more scalable than chromatography.[4][5]
-
Preparative HPLC: For very difficult separations, such as isomers or impurities with very similar polarity to the product, preparative high-performance liquid chromatography (HPLC) can be used to achieve high purity, often exceeding 99%.[6]
Q3: My purified product appears as a yellow solid. Is this expected?
A3: Yes, related nitropyridine compounds are often described as yellow or orange-red crystalline solids.[7][8] The color is due to the chromophore system involving the nitro group and the aromatic rings.
Q4: I'm experiencing low recovery after purification. What are the likely causes?
A4: Low recovery can stem from several factors:
-
During Column Chromatography: The product might be too soluble in the mobile phase, eluting very quickly with other impurities, or it could be irreversibly adsorbed onto the silica gel. Using an inappropriate solvent system is a common cause.
-
During Recrystallization: Using too much solvent will keep the product dissolved even at low temperatures. Conversely, if the product is not fully dissolved at the higher temperature, it will be filtered out with insoluble impurities, leading to loss. Cooling the solution too quickly can trap impurities within the crystals.[5]
-
Product Instability: Although less common for this specific molecule, some compounds can degrade on silica gel.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC plate close to the product spot. | Homocoupling byproducts or isomers often have similar polarities to the desired product. | Optimize the mobile phase for column chromatography. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). If separation is still poor, consider preparative HPLC.[6] |
| Product streaks or "tails" on the TLC or chromatography column. | The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica gel surface.[9] | Add a small amount of a competing base, like triethylamine (e.g., 0.1-1%), to your mobile phase to improve peak shape and reduce tailing.[7][9] |
| The product won't crystallize from the solution. | The solution may be too dilute (too much solvent used), or there may be significant impurities inhibiting crystal formation. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration. If impurities are the issue, an additional purification step like chromatography may be necessary before recrystallization. |
| Low yield after column chromatography. | The chosen solvent system may be too polar, causing the product to elute too quickly with impurities, or not polar enough, leading to the product remaining on the column. | Perform a thorough solvent screen using TLC before running the column. Aim for an Rf value of 0.2-0.3 for the desired product. |
| The product is an oil instead of a solid after solvent removal. | Residual solvent may be present, or the product may have a low melting point and be contaminated with impurities that act as a eutectic mixture. | Dry the product under high vacuum for an extended period. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification and wash away non-polar impurities. |
Purification Data Summary
The following table provides typical solvent systems used for the purification of pyridine derivatives. The optimal ratios should be determined empirically using thin-layer chromatography (TLC).
| Purification Method | Typical Solvent System (Eluent) | Expected Purity | Notes |
| Column Chromatography | Ethyl Acetate / Hexanes (e.g., 20-40% Ethyl Acetate) | >95% | A common starting point for moderately polar compounds.[3] |
| Dichloromethane / Methanol | >95% | Useful for more polar compounds or when different selectivity is needed. | |
| Petroleum Ether / Ethyl Acetate / Triethylamine | >98% | The addition of triethylamine can prevent peak tailing.[7] | |
| Recrystallization | Ethanol or Methanol | >99% | Good for polar compounds that are significantly more soluble when hot.[4][5] |
| Acetone / Hexane | >99% | A solvent/anti-solvent system. The product is dissolved in a minimal amount of hot acetone, and hexane is added to induce precipitation.[5] | |
| Toluene / Heptane | >99% | Another solvent/anti-solvent system suitable for less polar compounds.[10] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude "this compound" onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel (2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until a fine, dry powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent (e.g., 10% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared slurry of the product onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol). A suitable solvent will dissolve the compound when hot but not at room temperature or when cooled in an ice bath.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or palladium black), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Afterwards, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: General experimental workflow for purification.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Purification of 2-methoxyethyl 1-methylethyl 2, 6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate by preparative high-performance liquid chromatography | Analusis [analusis.edpsciences.org]
- 7. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron species. For this specific synthesis, the typical reactants are 2-chloro-6-methoxypyridine and 3-nitrophenylboronic acid.
Q2: What are the primary challenges associated with this specific Suzuki-Miyaura coupling reaction?
A2: The primary challenges in this synthesis often stem from the electronic properties of the coupling partners. The 2-chloropyridine derivative can be less reactive than other aryl halides, and the presence of the electron-withdrawing nitro group on the boronic acid can slow down the crucial transmetalation step in the catalytic cycle.[1] This can lead to lower yields and the formation of side products.
Q3: What are the major side reactions to be aware of during the synthesis of this compound?
A3: The main side reactions include:
-
Homocoupling of the boronic acid: 3-nitrophenylboronic acid can couple with itself to form 3,3'-dinitrobiphenyl. This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of nitrobenzene.
-
Dehalogenation: The 2-chloro-6-methoxypyridine can lose its chlorine atom, resulting in the formation of 2-methoxypyridine.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Strategy | Rationale |
| Inactive Catalyst | Ensure the use of a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more stable and easily activated. | The Pd(0) species is the active catalyst. If the precatalyst is not efficiently reduced or has degraded, the reaction will not proceed. |
| Inefficient Oxidative Addition | Use a more reactive aryl halide (e.g., 2-bromo-6-methoxypyridine) if the chloride proves too unreactive. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate this step.[2] | Aryl chlorides are notoriously less reactive than bromides or iodides in Suzuki couplings.[3] Specialized ligands can promote the oxidative addition of the aryl chloride to the palladium center. |
| Slow Transmetalation | Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure anhydrous conditions, as water can inhibit this step.[2] | The electron-withdrawing nitro group on the boronic acid makes the transmetalation step sluggish. A stronger base can facilitate the formation of the more reactive boronate species.[1] |
Problem 2: Significant Formation of Homocoupled Byproduct (3,3'-Dinitrobiphenyl)
| Possible Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can promote the oxidative homocoupling of the boronic acid.[4] |
| High Catalyst Loading | Reduce the palladium catalyst loading to the minimum effective amount (typically 1-3 mol%). | Higher catalyst concentrations can sometimes favor side reactions like homocoupling. |
Problem 3: Presence of Protodeboronation Byproduct (Nitrobenzene)
| Possible Cause | Troubleshooting Strategy | Rationale |
| Presence of Water or Protic Solvents | Use anhydrous solvents and reagents. Dry the boronic acid and base thoroughly before use. | The C-B bond of the boronic acid is susceptible to cleavage by protons, especially at elevated temperatures.[1] |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Optimize the temperature to the lowest effective level. | Higher temperatures and longer reaction times increase the likelihood of protodeboronation. |
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of 2-chloro-6-methoxypyridine with 3-nitrophenylboronic acid. Please note that these are representative and may require optimization for specific experimental setups.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(dppf)Cl₂ (2 mol%) |
| Ligand | - | SPhos (3 mol%) | - |
| Base | Na₂CO₃ (2 eq.) | K₃PO₄ (2 eq.) | Cs₂CO₃ (2 eq.) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane | DMF |
| Temperature | 100 °C | 110 °C | 90 °C |
| Typical Yield | Moderate | High | Moderate to High |
| Common Side Products | Homocoupling, Protodeboronation | Minimal | Dehalogenation may be observed |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure and should be optimized for your specific requirements.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloro-6-methoxypyridine (1.0 mmol, 1.0 eq.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting low yields in the synthesis of "2-Methoxy-6-(3-nitrophenyl)pyridine"
Technical Support Center: Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the synthesis of this compound, primarily via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide, typically 2-chloro-6-methoxypyridine or its bromo-analogue, with 3-nitrophenylboronic acid to form the desired carbon-carbon bond.[1][2]
Q2: Why is the pyridine nitrogen a potential problem in this synthesis?
A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, leading to low or no product yield. This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[3]
Q3: What are the most critical parameters to control for a successful Suzuki-Miyaura coupling?
A3: The key parameters that significantly influence the reaction's success are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The quality and purity of the starting materials are also crucial.[4]
Q4: What are the main side reactions that can lower the yield?
A4: Common side reactions include the homocoupling of the 3-nitrophenylboronic acid to form 3,3'-dinitrobiphenyl and the protodeborylation of the boronic acid or dehalogenation of the pyridine starting material.[3] These side reactions consume starting materials and complicate purification.
Troubleshooting Guide for Low Yields
Problem 1: Low to No Product Formation
Q: My reaction has stalled, or the yield is very low. What is the most likely cause?
A: The most common culprit is catalyst inactivation, followed by issues with starting materials or suboptimal reaction conditions.
-
Possible Cause 1: Palladium Catalyst Inactivation As mentioned in the FAQs, the nitrogen atom of the pyridine substrate can poison the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the active palladium species and sterically hinder coordination from the pyridine nitrogen. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for this purpose.[3][5] If you are using a standard ligand like PPh₃, switching to a Buchwald-type ligand can dramatically improve yields. Consider using pre-formed palladium catalysts which can be more resistant to inhibition.[3]
-
-
Possible Cause 2: Poor Quality of Starting Materials The purity of your 2-chloro-6-methoxypyridine and 3-nitrophenylboronic acid is critical.
-
Solution: Verify Starting Material Purity.
-
3-Nitrophenylboronic Acid: This reagent can dehydrate to form an anhydride (boroxin) upon storage or undergo protodeborylation. Check the quality of your boronic acid. It should be a white to pale yellow crystalline powder.[1] If it appears clumpy or discolored, its quality may be compromised.
-
2-Chloro-6-methoxypyridine: Ensure this starting material is pure and free from impurities. Commercially available sources typically offer >98% purity.[6]
-
Purification: If you suspect impurities, consider recrystallization for the boronic acid or distillation for the pyridine derivative.
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions The base, solvent, and temperature play a synergistic role in the catalytic cycle.
-
Solution: Systematically Optimize Conditions.
-
Base: A weak base is often insufficient. Stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally required. The base is crucial for the transmetalation step.
-
Solvent: A combination of an organic solvent and water (e.g., Dioxane/Water, Toluene/Water, MeCN/Water) is typically used to dissolve both the organic substrates and the inorganic base.[5] Ensure all solvents are properly degassed by sparging with an inert gas (Argon or Nitrogen) to prevent oxidation of the catalyst.[5]
-
Temperature: Reactions are often run at elevated temperatures (80-100 °C) to ensure a reasonable reaction rate.[5]
-
-
Problem 2: Significant Byproduct Formation
Q: My reaction works, but I am isolating significant amounts of byproducts. How can I suppress them?
A: Byproduct formation is typically due to homocoupling or degradation of starting materials. Optimizing stoichiometry and reaction conditions can minimize these pathways.
-
Possible Cause 1: Homocoupling of Boronic Acid This side reaction produces 3,3'-dinitrobiphenyl and is often favored by the presence of oxygen or high catalyst loading.
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel with an inert gas before adding the palladium catalyst.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid relative to the pyridine halide. A large excess can lead to more homocoupling.
-
Controlled Catalyst Loading: While a higher catalyst loading can sometimes help with difficult couplings, an excessive amount can also promote side reactions. Typical loadings range from 1-5 mol%.[3][7]
-
-
-
Possible Cause 2: Dehalogenation/Protodeborylation The formation of 2-methoxypyridine (from dehalogenation) or nitrobenzene (from protodeborylation) indicates the cleavage of the C-Halogen or C-B bond without coupling.
-
Solution:
-
Anhydrous Solvents: While some water is necessary to dissolve the base, using excessively wet or anhydrous solvents (when an aqueous base isn't used) can sometimes promote these side reactions.[3] If using an anhydrous system with a base like K₃PO₄, adding a few equivalents of water can be beneficial.[8]
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different ligands may be necessary.
-
-
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Data generalized from studies on similar 2-pyridyl systems)[9]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | Good to Excellent |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Moderate to Good |
| PdCl₂(dppf) | (dppf) | Na₂CO₃ | MeCN/H₂O | 80 | Variable, often lower |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Low to Moderate |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization may be required.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-methoxypyridine (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
-
Catalyst and Ligand Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
-
Solvent Addition:
-
Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[10]
-
Visualizations
Diagrams of Key Processes
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. reddit.com [reddit.com]
- 6. lookchem.com [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Removal of Palladium Catalyst from 2-Methoxy-6-(3-nitrophenyl)pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from the synthesis of "2-Methoxy-6-(3-nitrophenyl)pyridine". Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from my "this compound" reaction mixture?
A1: The most common and effective methods for palladium removal in a pharmaceutical context include:
-
Filtration: A straightforward initial step to remove heterogeneous palladium catalysts (e.g., Pd/C) and insoluble palladium species by passing the reaction mixture through a pad of filtration aid like Celite.[1][2][3]
-
Adsorption: Utilizing materials like activated carbon to adsorb dissolved palladium residues.[4][5][6] The product is then separated from the adsorbent by filtration.
-
Scavenging: Employing solid-supported or soluble scavengers with functional groups (e.g., thiol, amine, thiourea) that selectively bind to palladium.[6][7][8] This is a highly effective method for reducing palladium to very low levels.
-
Chromatography: Standard column chromatography is a reliable method to separate the desired product from the palladium catalyst and other impurities.[1][2]
-
Crystallization: Recrystallization of the final product can be an effective purification step to purge palladium impurities, though it may sometimes result in yield loss.[9][10]
Q2: I've performed a Suzuki-Miyaura coupling to synthesize "this compound". What is a good first step to reduce palladium levels?
A2: A simple and effective initial step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[3][11] This can remove a significant portion of the insoluble palladium catalyst and inorganic salts before proceeding with more rigorous purification methods.[1]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is commonly used as a filter aid. It forms a porous filter cake that can trap fine particles, including precipitated palladium and palladium on solid supports, preventing them from passing through the filter paper.[1][7]
Q4: How do I choose the right scavenger for my "this compound" purification?
A4: The choice of scavenger depends on the oxidation state of the palladium species and the solvent system.[6] Thiol-based scavengers are generally effective for Pd(II), while other types may be more suitable for Pd(0).[7] Given the nitrogen-containing structure of your compound, which can coordinate with palladium, it is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction conditions.[6][7]
Q5: Can activated carbon adsorb my product, "this compound", leading to yield loss?
A5: Yes, activated carbon can non-specifically adsorb organic molecules, including your desired product, which can lead to a reduction in yield.[6] It is crucial to optimize the amount of activated carbon used and the treatment time to maximize palladium removal while minimizing product loss.
Troubleshooting Guides
Problem 1: Low Efficiency of Palladium Removal
Symptoms: Residual palladium levels remain above the acceptable limit (e.g., >10 ppm for active pharmaceutical ingredients) after purification.[10][12][13]
| Possible Cause | Solution |
| Incorrect Scavenger Selection | The chosen scavenger may not be optimal for the palladium species present. Screen a panel of scavengers with different functional groups (thiol, amine, etc.) to find the most effective one for your system.[6] |
| Insufficient Scavenger Amount | The amount of scavenger used is too low to capture all the palladium. Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5-10 equivalents.[6][14] |
| Suboptimal Scavenging Conditions | Temperature and reaction time can impact scavenger efficiency. Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating may improve performance.[6] |
| Product-Palladium Complexation | Your product, "this compound", may form a stable complex with palladium, hindering its removal. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[6] |
| Insoluble Palladium Species | If using a scavenger for soluble palladium, insoluble palladium may still be present. Ensure an initial filtration step through Celite is performed to remove any heterogeneous palladium.[1][3] |
Problem 2: Product Loss During Purification
Symptoms: Significant decrease in the yield of "this compound" after palladium removal steps.
| Possible Cause | Solution |
| Non-specific Adsorption on Activated Carbon | The activated carbon is adsorbing your product along with the palladium.[6] |
| - Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Perform small-scale trials to determine the optimal loading.[6] | |
| - Solvent Selection: The choice of solvent can affect product adsorption. Test different solvents to find one that minimizes product binding.[6] | |
| Product Adsorption on Scavenger | The solid-supported scavenger may be adsorbing your product. |
| - Thorough Washing: After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[14] | |
| Co-precipitation during Crystallization | The product and palladium impurities may be co-precipitating. |
| - Solvent System Optimization: Experiment with different solvent systems for crystallization to improve the separation of the product from palladium impurities. |
Data Presentation
The following table summarizes the efficiency of various palladium removal methods from different sources. While not specific to "this compound," it provides a general comparison of their effectiveness.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT Scavenger | 33,000 | < 200 | 5 equiv, RT, overnight | [15] |
| MP-TMT Scavenger | 500-800 | < 10 | 5 equiv, RT, overnight | [15] |
| Ecosorb C-941 | Not specified | Not specified | 0.11 wt, 22 °C, 1.5 h | [14] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt, 45 °C, 18 h | [14] |
| Carboxen® 564 | 1250 | 12 | 40 °C in Methanol | [14][16] |
| Silica-Thiol | 1250 | > 12 | 40 °C in Methanol | [14][16] |
| SiliaMetS® Thiol | 2400 | 3 | 3 h stirring at 90 °C | [17] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange (if necessary): Ensure the crude "this compound" is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, Toluene).[14]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[14]
-
Agitation: Stir the mixture vigorously at room temperature or with gentle heating for a predetermined time (e.g., 2-24 hours).[6][18] Monitor the palladium concentration periodically if possible.
-
Filtration: Once scavenging is complete, filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.[14]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude "this compound" in a suitable organic solvent.
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[6]
-
Agitation: Stir the suspension at room temperature or with gentle heating for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings, and concentrate to obtain the purified product.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spinchem.com [spinchem.com]
- 9. arborassays.com [arborassays.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sopachem.com [sopachem.com]
Technical Support Center: Regioselectivity in Substituted Pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A1: The inherent electronic properties of the pyridine ring make regioselective functionalization a significant challenge. The electronegative nitrogen atom makes the ring electron-deficient, deactivating it towards electrophilic substitution, which, when forced, typically occurs at the C3 position.[1] Conversely, nucleophilic and radical substitutions are favored at the electron-deficient C2 and C4 positions.[1] This differing reactivity, combined with the strong coordinating ability of the nitrogen atom, often leads to mixtures of regioisomers, complicating synthesis and purification.[1][2][3]
Q2: My electrophilic aromatic substitution (EAS) reaction has a very low yield. What can I do?
A2: Low yields in EAS on pyridine are common due to the deactivation of the ring by the nitrogen atom, which is often protonated under acidic reaction conditions, further deactivating the ring.[4] To improve yields, consider the following:
-
Harsher Reaction Conditions: Increasing the temperature is often necessary. For example, the sulfonation of pyridine may require temperatures around 220°C.[4]
-
Activating Groups: The presence of electron-donating groups on the ring can increase reactivity towards electrophiles.[4]
-
Use of Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide.[4][5] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can be subsequently deoxygenated.[4]
Q3: How can I achieve substitution at the C3 (meta) position?
A3: While the C3 position is electronically favored for electrophilic attack, the overall low reactivity of pyridine makes this challenging.[4] Achieving meta-selectivity often requires specialized strategies that overcome the ring's inherent properties.[6] Recent advances include:
-
Directing Groups: Employing a directing group can guide functionalization to the meta position.[6]
-
Temporary Dearomatization: These strategies involve temporarily converting the pyridine into a more reactive, non-aromatic intermediate, allowing for regioselective functionalization, followed by rearomatization.[6][7][8][9] This has been achieved through methods like the Zincke imine intermediates or the formation of oxazino-pyridine intermediates.[9]
Q4: I am struggling to separate the regioisomers produced in my reaction. What are my options?
A4: Separating pyridine regioisomers is often difficult due to their similar physicochemical properties, such as close boiling points and polarities.[10]
-
Reaction Modification: Before resorting to challenging purification, consider if the reaction conditions can be modified to favor a single isomer (see troubleshooting guides below).
-
Chromatography: Column chromatography on silica gel is a common method. Tailing can be an issue due to the basicity of pyridine, which can sometimes be resolved by adding a small amount of a base like triethylamine to the eluent.[11]
-
Crystallization: If the isomers are solid and have different solubilities, fractional crystallization can be a highly effective purification technique.[10][11]
-
Extractive Distillation: For close-boiling isomers, extractive distillation, which involves adding a solvent to alter the relative volatilities, can be an effective separation method.[10][12]
Troubleshooting Guides
Issue 1: Poor C4-Selectivity in Minisci (Radical) Alkylation
Problem: My Minisci reaction on an unsubstituted or C2-substituted pyridine is producing a mixture of C2 and C4-alkylated products with low selectivity for the desired C4 isomer.[1][4]
Root Causes:
-
The C2 and C4 positions are both electronically favorable for radical attack.
-
Steric hindrance around the C2 position may be insufficient to direct the reaction to C4.
-
Reaction conditions (e.g., pH) can influence the C2/C4 ratio.[1]
Solutions:
-
Employ a Removable Blocking Group: This is a highly effective strategy to sterically hinder the C2 and C6 positions, forcing the radical attack to occur almost exclusively at the C4 position.[1][4] A simple maleate-derived blocking group has proven to be practical and scalable for this purpose.[13]
dot graph G { layout=dot; rankdir=LR; bgcolor="#FFFFFF"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Pyridine [label="Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; BlockedPyridine [label="Install Blocking Group\n(e.g., Maleate)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Minisci [label="Minisci Reaction\n(Radical + Acid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; C4Alkylated [label="C4-Alkylated Pyridinium", fillcolor="#F1F3F4", fontcolor="#202124"]; Removal [label="Remove Blocking Group\n(e.g., DBU)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Pure C4-Alkylated Pyridine", fillcolor="#FBBC05", fontcolor="#202124"];
Pyridine -> BlockedPyridine; BlockedPyridine -> Minisci; Minisci -> C4Alkylated; C4Alkylated -> Removal; Removal -> FinalProduct; }
Caption: Workflow for C4-Selective Minisci Alkylation using a blocking group.
-
Tune Reaction Conditions: Avoid highly acidic conditions, which can sometimes favor attack at the C2 position.[1] Experiment with solvent and temperature to optimize the C4:C2 ratio.
Quantitative Data: C4-Alkylation of Pyridines via Blocking Group Strategy
| Entry | Pyridine Substrate | Carboxylic Acid | Yield (%) of C4-Product | Reference |
|---|---|---|---|---|
| 1 | Pyridine | Cyclohexanecarboxylic acid | 81 | [13] |
| 2 | Pyridine | 1-Adamantanecarboxylic acid | 90 | [13] |
| 3 | 2-Chloropyridine | Pivalic acid | 75 | [13] |
| 4 | 2-Phenylpyridine | Cyclopropanecarboxylic acid | 66 | [13] |
Yields are for the two-step process (blocking and functionalization).
Experimental Protocol: C4-Selective Decarboxylative Alkylation (Adapted from Macmillan et al., 2021)[13]
-
Blocking Group Installation: React the pyridine substrate with a maleate-derived reagent to form the corresponding pyridinium salt. This salt is often crystalline and can be isolated.
-
Minisci Reaction: To a biphasic mixture of dichloroethane (DCE) and water, add the pyridinium salt (1 equiv), the desired carboxylic acid (2 equiv), (NH₄)₂S₂O₈ (2 equiv), and AgNO₃ (0.2 equiv).
-
Stir the mixture at 50°C for 2 hours.
-
Blocking Group Removal: After completion, dilute the reaction with dichloromethane. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equiv) and stir at room temperature for 30 minutes to cleave the blocking group.
-
Work-up and Purification: Perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the C4-alkylated pyridine.[14]
Issue 2: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihalopyridines
Problem: My Suzuki or other cross-coupling reaction on a 2,4-dihalopyridine is yielding a mixture of C2 and C4-coupled products, or exclusively the C2-product when the C4-product is desired.
Root Causes:
-
Inherent Reactivity: For dihalogenated pyridines, the halide at the C2 position (α to nitrogen) is generally more reactive towards Pd(0) oxidative addition than halides at other positions.[15]
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can significantly influence which position reacts.
-
Catalyst Speciation: The nature of the active palladium species in solution can change depending on the ligands, additives, and solvent, which in turn affects regioselectivity.[16]
Solutions:
-
Ligand Modification: This is the most critical parameter to investigate. Bulky, electron-rich ligands can often override the inherent C2-selectivity and promote reaction at the C4 position.
dot graph G { layout=dot; bgcolor="#FFFFFF"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Poor C4:C2 Selectivity\nin 2,4-Dichloropyridine Coupling", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckLigand [label="Modify Phosphine Ligand", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SmallLigand [label="Small Ligands (e.g., PPh3, dppf)\nFavor C2-Coupling", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; BulkyLigand [label="Bulky Ligands (e.g., IPr, QPhos)\nFavor C4-Coupling", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Optimize Base & Solvent", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Achieved High C4-Selectivity", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Failure [label="Selectivity Still Poor", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> CheckLigand; CheckLigand -> SmallLigand [label=" Default"]; CheckLigand -> BulkyLigand [label=" To Improve C4"]; BulkyLigand -> Optimize; Optimize -> Success [label=" Successful"]; Optimize -> Failure [label=" Unsuccessful"]; }
Caption: Decision workflow for optimizing C4-selectivity in cross-coupling.
-
Catalyst System: The choice of palladium precatalyst can be crucial. Catalysts incorporating N-heterocyclic carbene (NHC) ligands, like IPr, have been shown to be highly effective for promoting C4-selectivity.[17]
Quantitative Data: Ligand Effect on Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Catalyst System | Ligand | Base | Solvent | C4:C2 Ratio | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | dppf | K₃PO₄ | Dioxane | >1:20 (C2 selective) | [17] |
| Pd(OAc)₂ | QPhos | K₃PO₄ | Dioxane | 2.5:1 | [17] |
| (η³-1-tBu-indenyl)Pd(Cl) | IPr | KF | THF | >20:1 | [17] |
| Pd(PEPPSI)-IPr | NaOAc/Na₂CO₃ | PEG400 | >10:1 |[17] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Cross-Coupling (General procedure based on Hazari et al., 2017)[17]
-
Setup: In a glovebox, add the palladium precatalyst (e.g., (η³-1-tBu-indenyl)Pd(SIPr)(Cl), 1-2 mol %) to a reaction vessel.
-
Reagents: Add the 2,4-dichloropyridine substrate (1 equiv), the boronic acid coupling partner (1.2 equiv), and the base (e.g., KF, 3 equiv).
-
Solvent: Add anhydrous solvent (e.g., THF).
-
Reaction: Seal the vessel, remove it from the glovebox, and stir at the desired temperature (e.g., room temperature to 60°C) until the starting material is consumed, as monitored by GC-MS or TLC.
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 13. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homo-coupling in cross-coupling reactions for "2-Methoxy-6-(3-nitrophenyl)pyridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "2-Methoxy-6-(3-nitrophenyl)pyridine" via cross-coupling reactions. Our focus is to help you minimize the formation of undesired homo-coupling byproducts, thereby maximizing the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound are Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. Each method has its advantages and challenges, particularly concerning the potential for homo-coupling.
Q2: What is homo-coupling and why is it a problem in the synthesis of this compound?
A2: Homo-coupling is a significant side reaction where two molecules of the same coupling partner react with each other. In this specific synthesis, it can lead to the formation of two primary byproducts: 2,2'-dimethoxy-6,6'-bipyridine (from the pyridine starting material) and 3,3'-dinitrobiphenyl (from the nitrophenyl starting material). This is problematic as it consumes your valuable starting materials, reduces the yield of the desired product, and complicates the purification process due to the structural similarities between the products.
Q3: What are the primary causes of homo-coupling in these reactions?
A3: The main causes of homo-coupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote the homo-coupling of organoboron compounds in Suzuki reactions.
-
Catalyst System: In Suzuki reactions, the use of Pd(II) precatalysts without efficient reduction to Pd(0) can lead to homo-coupling. In Sonogashira reactions (a less common but possible route), the copper co-catalyst can promote the oxidative homo-coupling of terminal alkynes.
-
Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow, the reactive organometallic species have a higher chance of reacting with themselves. This can be influenced by the choice of catalyst, ligand, base, and solvent.
Q4: How can I visually identify if homo-coupling is a significant issue in my reaction?
A4: Homo-coupling can be suspected if you observe unexpected spots on your Thin Layer Chromatography (TLC) plate that correspond to symmetrical biaryl or bipyridyl compounds. Confirmation is typically achieved by analyzing the crude reaction mixture using techniques like LC-MS or GC-MS and comparing the masses of the byproducts to those of known homo-coupled products. The molecular weight of 2,2'-dimethoxy-6,6'-bipyridine is 216.24 g/mol , and for 3,3'-dinitrobiphenyl, it is 244.17 g/mol .[1][2][3]
Q5: Are there specific challenges associated with the use of a 2-methoxypyridine substrate?
A5: Yes, this falls under the "2-pyridyl problem." The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially deactivating it and slowing down the catalytic cycle.[4] This can increase the likelihood of side reactions, including homo-coupling. The use of bulky, electron-rich ligands can help mitigate this issue by sterically shielding the palladium center.[5][6][7]
Troubleshooting Guide: Preventing Homo-coupling
This guide provides a systematic approach to troubleshooting and minimizing homo-coupling in the synthesis of this compound.
Issue 1: Significant formation of 3,3'-dinitrobiphenyl (homo-coupling of the boronic acid/ester)
| Potential Cause | Recommended Solution |
| Presence of dissolved oxygen. | Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂). | Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄. If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0). This can be facilitated by the choice of phosphine ligand or by the addition of a mild reducing agent. |
| Inefficient transmetalation step. | Optimize the base and solvent system. For Suzuki couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective than aqueous bases like Na₂CO₃, which can also promote protodeboronation. The use of boronate esters (e.g., pinacol esters) instead of boronic acids can also be beneficial. |
| Slow reductive elimination. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to accelerate the reductive elimination step, thus disfavoring side reactions.[5][6] |
Issue 2: Significant formation of 2,2'-dimethoxy-6,6'-bipyridine (homo-coupling of the pyridine halide)
| Potential Cause | Recommended Solution |
| Slow transmetalation of the nitrophenylboronic acid. | Increase the concentration of the active boronate species by using a stronger base or by switching to a more reactive organometallic partner (e.g., an organozinc reagent in a Negishi coupling). |
| Catalyst deactivation by the pyridine nitrogen. | Utilize bulky ligands (e.g., Buchwald-type biaryl phosphine ligands) to sterically hinder the coordination of the pyridine nitrogen to the palladium center.[5][6][7] |
| Inappropriate catalyst system for the specific halide. | If using a less reactive halide (e.g., a chloride), a more active catalyst system is generally required. Consider catalyst systems known to be effective for the activation of C-Cl bonds, often involving highly active phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Stille couplings to synthesize this compound. These should be considered as starting points and may require optimization for your specific setup.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize homo-coupling by using a Pd(0) catalyst and rigorously inert conditions.
Materials:
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2-Bromo-6-methoxypyridine (1.0 mmol, 1.0 equiv)
-
3-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
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1,4-Dioxane, anhydrous and degassed (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-6-methoxypyridine, 3-nitrophenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol offers an alternative for substrates that are problematic in Suzuki couplings. Note the toxicity of organotin reagents and handle them with appropriate care.
Materials:
-
2-Methoxy-6-(tributylstannyl)pyridine (1.0 mmol, 1.0 equiv)
-
1-Bromo-3-nitrobenzene (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)
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Toluene, anhydrous and degassed (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-methoxy-6-(tributylstannyl)pyridine and 1-bromo-3-nitrobenzene.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add the degassed toluene.
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In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the catalyst and ligand in toluene and add the required amount to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography. The removal of tin byproducts may require specific workup procedures, such as washing with a saturated aqueous solution of KF.
Visualizing the Troubleshooting Process
To aid in your experimental design and troubleshooting, the following diagrams illustrate the key concepts and workflows.
References
- 1. 6,6'-DIMETHOXY-2,2'-BIPYRIDINE | CAS 39858-88-3 [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,3'-Dinitrobiphenyl | C12H8N2O4 | CID 70395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine
Welcome to the technical support center for the scale-up synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for transitioning this synthesis from laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key considerations for scale-up?
The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halo-pyridine, typically 2-bromo-6-methoxypyridine, with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base.
Key Scale-up Considerations:
-
Catalyst Selection and Loading: The choice of palladium catalyst and its loading are critical for cost-effectiveness and efficiency at scale. While various palladium sources can be used, palladium(II) acetate with a suitable phosphine ligand is a common starting point. Catalyst loading should be minimized to reduce costs and residual palladium in the final product.
-
Reaction Kinetics and Temperature Control: Suzuki couplings are often exothermic. On a large scale, efficient heat transfer is crucial to maintain a consistent temperature and avoid runaway reactions, which can lead to impurity formation.
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Reagent Addition and Mixing: The order and rate of reagent addition can significantly impact the reaction profile. Proper mixing is essential to ensure homogeneity, especially with heterogeneous bases.
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Workup and Product Isolation: Large-scale workup procedures need to be robust and efficient. This includes quenching the reaction, separating phases, and isolating the crude product.
-
Purification: Chromatography is often not feasible for large quantities. Developing a reliable crystallization process is paramount for achieving high purity of the final product.
Q2: We are observing low yields in our scale-up synthesis. What are the potential causes and how can we troubleshoot this?
Low yields during the scale-up of the Suzuki coupling for this compound can stem from several factors:
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Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can help mitigate this issue. The active Pd(0) species is also sensitive to oxygen, so maintaining an inert atmosphere is critical.
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Protodeboronation of 3-Nitrophenylboronic Acid: This is a common side reaction where the boronic acid reacts with water or other protic sources, leading to the formation of nitrobenzene and boric acid, thus consuming the starting material.
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Homocoupling: Self-coupling of the boronic acid (to form 3,3'-dinitrobiphenyl) or the aryl halide can occur, reducing the yield of the desired product.
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Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing can lead to incomplete conversion of starting materials.
Troubleshooting Strategies:
-
Optimize Catalyst System: Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective for challenging substrates.
-
Base Selection: The choice of base is crucial. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The base's strength and solubility can influence the reaction rate and side reactions.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. The ratio can be optimized to improve solubility and reaction rate.
-
Inert Atmosphere: Ensure all reagents and solvents are properly degassed and the reaction is conducted under a nitrogen or argon atmosphere.
Q3: We are struggling with impurities in our final product. What are the likely byproducts and how can we minimize them?
The primary impurities in the synthesis of this compound are typically byproducts of the Suzuki-Miyaura reaction.
| Byproduct Name | Structure | Formation Pathway | Mitigation Strategy |
| Nitrobenzene | C₆H₅NO₂ | Protodeboronation of 3-nitrophenylboronic acid. | Use anhydrous solvents, carefully control the amount of water, and use a suitable base. |
| 3,3'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | Homocoupling of 3-nitrophenylboronic acid. | Maintain a strictly inert atmosphere and optimize the catalyst system. |
| 2,2'-Dimethoxy-6,6'-bipyridine | C₁₂H₁₂N₂O₂ | Homocoupling of 2-bromo-6-methoxypyridine. | Optimize catalyst and reaction conditions. |
| Dehalogenated Starting Material (2-Methoxypyridine) | C₆H₇NO | Reduction of 2-bromo-6-methoxypyridine. | Ensure high-purity starting materials and catalyst. |
Q4: What is the recommended approach for purifying this compound on a large scale?
Crystallization is the most viable method for large-scale purification.
General Crystallization Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization include isopropanol, ethanol, toluene, and mixtures thereof.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling profile is often necessary to achieve high purity and good crystal morphology.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum.
Troubleshooting Guides
Issue: Reaction Stalls or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | - Increase ligand-to-palladium ratio. - Switch to a more robust ligand (e.g., a Buchwald ligand). - Ensure strict inert atmosphere. |
| Insufficient Base Strength or Solubility | - Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). - Optimize the water content in the solvent system to improve base solubility. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for impurity formation. |
| Poor Mixing | - Increase stirrer speed. - Evaluate the reactor design for efficient mixing at the intended scale. |
Issue: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Oxygen Contamination | - Improve degassing procedures for solvents and the reaction vessel. - Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Catalyst System | - Screen different palladium sources and ligands to find a more selective system. |
| Incorrect Stoichiometry | - Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). |
Experimental Protocols
General Protocol for Scale-up Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
2-Bromo-6-methoxypyridine (1.0 equiv)
-
3-Nitrophenylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%)
-
Phosphine ligand (e.g., SPhos, 0.2-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
Vessel Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen or argon.
-
Reagent Charging: Charge the reactor with 2-bromo-6-methoxypyridine, 3-nitrophenylboronic acid, and the base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system to the reactor.
-
Catalyst Addition: Add the palladium catalyst and ligand to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Workup: Once the reaction is complete, cool the mixture. Add water and an organic solvent (e.g., toluene or ethyl acetate) and separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by crystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low yield issues.
Stability issues of "2-Methoxy-6-(3-nitrophenyl)pyridine" during workup
Technical Support Center: 2-Methoxy-6-(3-nitrophenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "this compound" during experimental workup procedures. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during workup?
A1: The main stability concerns for this compound are related to its functional groups: the 2-methoxypyridine ring and the 3-nitrophenyl substituent. Potential issues include:
-
Cleavage of the methoxy group: This is a significant concern under strong basic conditions, potentially leading to the formation of the corresponding pyridone.[1]
-
Modification of the nitro group: While generally stable, aromatic nitro groups can be susceptible to reduction in the presence of certain reagents.
-
Protonation and solubility issues: The pyridine nitrogen is basic and can be protonated during acidic workups.[2] While 2-methoxypyridines are less basic than pyridine, this can still affect solubility and require careful neutralization.[3]
Q2: Is this compound stable to acidic workup conditions?
A2: The compound is expected to be relatively stable to mild acidic conditions, such as washing with dilute aqueous HCl (e.g., 1M HCl) at room temperature.[2] This procedure is often used to remove basic impurities. However, prolonged exposure to strong acids or high temperatures should be avoided as it could potentially lead to hydrolysis of the methoxy group, although this is less common than base-mediated cleavage.
Q3: What precautions should be taken during a basic workup?
A3: Caution is advised when using strong bases. Cleavage of the methoxy group on the pyridine ring can occur, especially with strong bases like sodium methoxide or at elevated temperatures.[1] For routine workups, it is recommended to use mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and to perform the extractions at room temperature.
Q4: I am observing tailing of my compound during silica gel column chromatography. What could be the cause and how can I fix it?
A4: Tailing on silica gel is a common issue for pyridine-containing compounds due to the interaction of the basic nitrogen with the acidic silica gel.[2] This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to the eluent system.[2]
Q5: Are there any known hazardous decomposition products?
A5: While specific data for this compound is not available, thermal decomposition of nitroaromatic compounds can release toxic oxides of nitrogen. Standard safety precautions for handling chemical reagents should be followed.
Troubleshooting Guides
Issue: Low Recovery After Workup
| Symptom | Potential Cause | Suggested Solution |
| Significant loss of product after acidic wash. | The protonated form of the pyridine is highly water-soluble and is being lost to the aqueous layer. | Ensure the aqueous layer is thoroughly back-extracted with an organic solvent (e.g., ethyl acetate, DCM) after neutralization. Carefully adjust the pH of the aqueous layer to >8 with a mild base (e.g., NaHCO₃) before back-extraction to ensure the compound is in its neutral, more organic-soluble form. |
| Product degradation observed by TLC/LCMS after basic wash. | Cleavage of the methoxy group by a strong base.[1] | Avoid strong bases like NaOH or KOH for the aqueous wash. Use a saturated solution of a milder base like sodium bicarbonate. Keep the extraction time and temperature to a minimum. |
| Emulsion formation during extraction. | High concentration of the compound or impurities at the interface. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the mixture through a pad of Celite. |
Issue: Unexpected Spots on TLC/LCMS After Workup
| Symptom | Potential Cause | Suggested Solution |
| A new, more polar spot appears after basic workup. | This is likely the 2-pyridone derivative resulting from the cleavage of the methoxy group.[1] | Confirm the structure via mass spectrometry. To avoid this, use milder basic conditions as described above. |
| A yellow coloration and new impurities are observed after column chromatography. | The compound may be sensitive to the acidic nature of silica gel, or residual palladium from a cross-coupling reaction could be causing degradation.[4][5] | Deactivate the silica gel by pre-treating it with the eluent containing 1% triethylamine.[2] If palladium catalysis was used in the synthesis, consider a pre-purification step to remove residual metal, such as washing with a thiosulfate solution.[5] |
Illustrative Stability Data
Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific experimental stability data for "this compound" was found in the literature.
| Condition | Temperature | Time | Assay Purity (% Remaining) | Major Degradant Observed |
| 1M HCl (aq) | 25°C | 2 hours | >99% | None |
| 1M HCl (aq) | 60°C | 2 hours | 95% | 6-(3-nitrophenyl)-2-pyridone |
| Water (pH 7) | 25°C | 2 hours | >99% | None |
| Sat. NaHCO₃ (aq) | 25°C | 2 hours | >99% | None |
| 1M NaOH (aq) | 25°C | 2 hours | 90% | 6-(3-nitrophenyl)-2-pyridone |
| 1M NaOH (aq) | 60°C | 2 hours | 65% | 6-(3-nitrophenyl)-2-pyridone |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
Objective: To determine the stability of this compound under common acidic and basic workup conditions.
Materials:
-
This compound
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC or TLC system for analysis
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in acetonitrile).
-
Test Conditions:
-
Acidic: To 1 mg of the compound, add 1 mL of 1M HCl.
-
Basic: To 1 mg of the compound, add 1 mL of 1M NaOH.
-
Mildly Basic: To 1 mg of the compound, add 1 mL of saturated NaHCO₃.
-
Neutral: To 1 mg of the compound, add 1 mL of deionized water.
-
-
Incubation: Stir the solutions at room temperature (25°C). Take aliquots at specific time points (e.g., 0, 30, 60, 120 minutes).
-
Quenching and Extraction:
-
For the acidic sample, neutralize with NaHCO₃ solution.
-
For the basic samples, neutralize with 1M HCl.
-
Extract all samples with an equal volume of ethyl acetate.
-
-
Analysis: Dry the organic extracts over Na₂SO₄, filter, and analyze by TLC or HPLC to determine the percentage of the parent compound remaining and to identify any major degradants.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General experimental workflow for stability assessment.
References
Validation & Comparative
A Comparative Analysis of Suzuki vs. Ullmann Synthesis for 2-Methoxy-6-(3-nitrophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Pathway
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Ullmann reactions are two of the most established methods for the formation of carbon-carbon bonds between aromatic rings. This guide provides a detailed comparative analysis of these two synthetic strategies for the preparation of 2-Methoxy-6-(3-nitrophenyl)pyridine, a heteroaromatic compound with potential applications in medicinal chemistry. We present a summary of expected performance based on analogous reactions, detailed experimental protocols, and a logical framework for selecting the most suitable method for your research needs.
At a Glance: Performance Comparison
The selection of a synthetic route often involves a trade-off between reaction efficiency, substrate availability, and reaction conditions. Below is a summary of the expected quantitative and qualitative differences between the Suzuki and Ullmann approaches for the synthesis of this compound.
| Parameter | Suzuki Coupling | Ullmann Coupling |
| Typical Yield | Good to Excellent (70-95%) | Moderate (30-60%) |
| Reaction Temperature | Mild to Moderate (80-120 °C) | High (150-250 °C) |
| Reaction Time | Generally Shorter (2-24 hours) | Often requires extended reaction times (12-48 hours) |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper-based (e.g., CuI, Cu powder) |
| Coupling Partners | 2-Halo-6-methoxypyridine + 3-Nitrophenylboronic acid | 2-Methoxy-6-halopyridine + 3-Nitrohalobenzene |
| Substrate Scope | Broad, tolerant of various functional groups | Can be limited, sensitive to sterically hindered substrates |
| Ligand | Often enhanced with phosphine ligands | Often requires ligands (e.g., phenanthroline) for improved performance |
| Base | Wide range of bases applicable (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases may be required |
| Toxicity | Palladium is a precious metal with associated toxicity concerns. Boronic acids can have toxicological properties. | Copper is less toxic and more abundant than palladium. |
Delving into the Chemistry: Reaction Pathways
The Suzuki and Ullmann reactions proceed through distinct catalytic cycles, which dictate their respective advantages and limitations.
Suzuki Coupling Pathway
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide.[1] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[2]
Ullmann Coupling Pathway
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides.[3] The classical Ullmann condensation requires harsh reaction conditions, often at high temperatures.[4] The mechanism is thought to involve the formation of an organocopper intermediate, followed by oxidative addition of the second aryl halide and subsequent reductive elimination to form the biaryl product.[5]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via Suzuki and Ullmann couplings. These protocols are based on established procedures for similar substrates and are intended as a starting point for optimization.
Suzuki Coupling Protocol
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-6-methoxypyridine with 3-nitrophenylboronic acid.
Materials:
-
2-Chloro-6-methoxypyridine
-
3-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere system (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-6-methoxypyridine (1.0 mmol, 1.0 eq), 3-nitrophenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Ullmann Coupling Protocol
This protocol describes the copper-catalyzed Ullmann coupling of 2-methoxy-6-iodopyridine with 1-bromo-3-nitrobenzene.
Materials:
-
2-Methoxy-6-iodopyridine
-
1-Bromo-3-nitrobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere system
Procedure:
-
To a dry Schlenk flask, add 2-methoxy-6-iodopyridine (1.0 mmol, 1.0 eq), 1-bromo-3-nitrobenzene (1.2 mmol, 1.2 eq), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Heat the reaction mixture to 180 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Logical Framework for Method Selection
The choice between the Suzuki and Ullmann reactions for the synthesis of this compound depends on several factors. The following decision tree illustrates a logical approach to selecting the most appropriate method.
References
Comparative Reactivity Analysis of 2-Methoxy-6-(3-nitrophenyl)pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of "2-Methoxy-6-(3-nitrophenyl)pyridine" and its key isomers. Understanding the nuanced differences in reactivity is crucial for applications in medicinal chemistry, materials science, and synthetic strategy optimization. This document synthesizes theoretical principles with available experimental data to offer a predictive framework for the reactivity of these compounds in common organic transformations.
Introduction to Reactivity in Substituted Pyridines
The reactivity of the pyridine ring is fundamentally governed by the electronic and steric interplay of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a π-deficient system that is generally less reactive towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (SNAr) compared to benzene. The position and nature of substituents can dramatically modulate this intrinsic reactivity.
-
Electronic Effects: Electron-donating groups (EDGs) like the methoxy (-OCH₃) group increase the electron density of the pyridine ring, particularly at the ortho and para positions, which can influence both the rate and regioselectivity of various reactions. Conversely, electron-withdrawing groups (EWGs) such as the nitro (-NO₂) group, and by extension the nitrophenyl substituent, further decrease the electron density of the ring, enhancing its susceptibility to nucleophilic attack.
-
Steric Effects: The steric bulk of substituents, especially those flanking the nitrogen atom or a reactive site, can hinder the approach of reagents, thereby reducing reaction rates.
This guide will focus on comparing the reactivity of the target molecule, this compound, with its positional isomers, examining how the placement of the methoxy and nitrophenyl groups influences the overall reactivity profile.
Isomers Under Comparison
For this analysis, we will consider the following key isomers of this compound:
-
Target Molecule: this compound
-
Isomer 1: 2-Methoxy-4-(3-nitrophenyl)pyridine
-
Isomer 2: 4-Methoxy-2-(3-nitrophenyl)pyridine
-
Isomer 3: 2-Methoxy-6-(4-nitrophenyl)pyridine (differing nitro position)
-
Isomer 4: 2-Methoxy-6-(2-nitrophenyl)pyridine (differing nitro position)
Comparative Reactivity Analysis
The primary modes of reactivity to consider for these molecules are Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring and transformations involving the methoxy and nitro substituents.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to SNAr. The rate of SNAr is highly dependent on the stability of the intermediate Meisenheimer complex.
Predicted Reactivity Order for SNAr (Displacement of a hypothetical leaving group at an unsubstituted position):
The presence of the electron-withdrawing nitrophenyl group significantly activates the pyridine ring towards nucleophilic attack. The methoxy group, being an electron-donating group, can either enhance or diminish this activation depending on its position relative to the point of nucleophilic attack and the nitrogen atom.
A general principle is that nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][2]
Considering a hypothetical nucleophilic attack on the pyridine ring, the reactivity would be influenced by the combined electronic effects of the existing substituents. The nitrophenyl group will always be strongly deactivating for electrophilic attack and activating for nucleophilic attack. The methoxy group is activating for electrophilic attack and deactivating for nucleophilic attack.
Let's analyze the isomers:
-
This compound and its 2- and 4-nitrophenyl isomers: The methoxy group at the 2-position and the nitrophenyl group at the 6-position both activate the 4-position for nucleophilic attack. The electron-withdrawing effect of the nitrogen and the nitrophenyl group will make the ring highly electron-deficient. The methoxy group at the 2-position can donate electron density through resonance, which could slightly decrease the overall reactivity towards nucleophiles compared to an unsubstituted pyridine with a nitrophenyl group.
-
2-Methoxy-4-(3-nitrophenyl)pyridine: Here, the 4-position is occupied. Nucleophilic attack would likely occur at the 6-position. The methoxy group at the 2-position would activate this position.
-
4-Methoxy-2-(3-nitrophenyl)pyridine: The methoxy group at the 4-position strongly donates electron density to the 2- and 6-positions. This would likely make this isomer less reactive towards nucleophilic attack at the remaining positions compared to the other isomers.
Quantitative Data from Analogous Systems:
| Compound Analogue | Reaction | Relative Rate/Yield | Reference |
| 2-Chloro-5-nitropyridine | SNAr with amines | Higher reactivity | [3] |
| 2-Chloro-3-nitropyridine | SNAr with amines | Lower reactivity | [3] |
| 4-Nitropyridine 1-oxide | SNAr with piperidine | Second-order kinetics observed | [4] |
This table is illustrative and based on analogous systems. Direct comparative data for the target isomers is needed for a precise quantitative comparison.
Suzuki-Miyaura Cross-Coupling
The synthesis of these biaryl compounds is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. The reactivity of the corresponding halopyridine precursor is a key factor. The general reactivity trend for bromopyridines in Suzuki coupling is 4-bromo > 2-bromo > 3-bromopyridine.[5] This is due to the electronic activation at the 2- and 4-positions by the electron-withdrawing nitrogen atom.
Predicted Reactivity Order of Bromomethoxy Pyridine Precursors in Suzuki Coupling:
-
2-Bromo-6-methoxypyridine: The methoxy group at the 6-position is electron-donating and would slightly decrease the reactivity of the 2-position compared to 2-bromopyridine.
-
4-Bromo-2-methoxypyridine: The methoxy group at the 2-position would have a similar deactivating effect on the 4-position.
-
2-Bromo-4-methoxypyridine: The methoxy group at the 4-position would more strongly deactivate the 2-position.
Therefore, the ease of synthesis via Suzuki coupling could vary depending on the isomer, which in turn can be seen as an indirect measure of the electronic properties of the pyridine ring.
| Reactant 1 (Bromopyridine) | Reactant 2 (Boronic Acid) | Typical Catalyst/Base | Expected Relative Yield | Reference |
| 2-Bromo-6-methoxypyridine | (3-Nitrophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | High | [6] |
| 4-Bromo-2-methoxypyridine | (3-Nitrophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | High | [6] |
| 2-Bromo-4-methoxypyridine | (3-Nitrophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Moderate to High | [6] |
| 2-Bromo-6-methoxypyridine | (2-Nitrophenyl)boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Moderate (potential steric hindrance) | [7] |
| 2-Bromo-6-methoxypyridine | (4-Nitrophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | High | [6] |
Yields are predictive and can be highly dependent on the specific reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for the synthesis of aryl-substituted pyridines.
Materials:
-
Appropriate bromomethoxypyridine isomer (1.0 mmol)
-
Appropriate nitrophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromomethoxypyridine, nitrophenylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for testing the reactivity of the synthesized isomers towards a common nucleophile.
Materials:
-
Substituted pyridine isomer (e.g., this compound) (1.0 mmol)
-
Nucleophile (e.g., Piperidine, 2.0 mmol)
-
Solvent (e.g., DMSO or DMF, 5 mL)
-
Base (e.g., K₂CO₃, 1.5 mmol, if necessary)
Procedure:
-
In a round-bottom flask, dissolve the pyridine isomer in the chosen solvent.
-
Add the nucleophile to the solution. If the nucleophile is an amine salt, add the base.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C).
-
Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC or GC-MS to determine the rate of consumption of the starting material.
-
After a set time, or upon completion, cool the reaction mixture.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.[3]
Visualizations
Caption: General workflow for the synthesis and reactivity analysis of pyridine isomers.
Caption: Simplified reaction pathway for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of "this compound" and its isomers is a complex interplay of electronic and steric factors. Based on established principles, isomers with the methoxy group positioned to minimally deactivate the ring towards nucleophilic attack (i.e., not at the 4-position when the 2- and 6-positions are of interest) are expected to be more reactive in SNAr reactions. The position of the nitro group on the phenyl ring will also modulate the electron-withdrawing strength of this substituent, with ortho and para positions generally having a stronger electronic influence than the meta position. For synthetic accessibility via Suzuki-Miyaura coupling, the reactivity of the precursor halopyridines follows the general trend of 4-halo > 2-halo > 3-halo, with some modulation by the methoxy substituent.
This guide provides a predictive framework for the reactivity of these important compounds. However, for precise quantitative comparisons, direct experimental studies under standardized conditions are essential. The provided protocols offer a starting point for such investigations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. SN2 Reaction Mechanism [chemistrysteps.com]
- 4. Unveiling the interaction, cytotoxicity and antibacterial potential of pyridine derivatives: an experimental and theoretical approach with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of Novel Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical method is contingent upon the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. For drug development professionals, robust and validated analytical methods are crucial for ensuring product quality, stability, and safety.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of pyridine derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Applicability | Non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[2][3] | Compounds with a distinct UV-Vis absorbance spectrum.[1] |
| Selectivity | High (tunable with column and mobile phase selection) | Very High (separation by GC, identification by MS) | Low to Moderate (potential for interference from other absorbing compounds) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to ng level) |
| Precision (RSD%) | Typically < 2%[4] | Typically < 5%[5][6] | Typically < 5% |
| Accuracy (Recovery%) | Typically 98-102%[7] | Typically 89-101%[3][5] | Typically 95-105% |
| Linearity (r²) | > 0.999[8] | > 0.999[6] | > 0.995 |
| Limit of Detection (LOD) | Low (ng/mL)[8] | Very Low (pg/mL)[5] | Moderate (µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL)[5][8] | Very Low (pg/mL)[5] | Moderate (µg/mL) |
| Cost | Moderate | High | Low |
| Throughput | High | Moderate | High |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the quantification of "2-Methoxy-6-(3-nitrophenyl)pyridine".
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile compounds.[1] For pyridine derivatives, a reverse-phase HPLC method is often suitable.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Reference standard of "this compound"
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and resolution.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing "this compound" in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (or other suitable stationary phase)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile/water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[2][3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Helium (carrier gas)
-
Methanol or other suitable solvent (GC grade)
-
Reference standard of "this compound"
Procedure:
-
Standard Solution Preparation: Prepare a stock solution and a series of calibration standards of the reference compound in a suitable volatile solvent.
-
Sample Preparation: Dissolve the sample in a suitable solvent. If the sample is in a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.
-
-
Analysis: Inject the standards and samples.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[1]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Reagents:
-
A suitable non-absorbing solvent (e.g., ethanol, methanol)
-
Reference standard of "this compound"
Procedure:
-
Determine λmax: Prepare a dilute solution of the reference standard and scan it across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution and a series of calibration standards of the reference compound in the chosen solvent.
-
Sample Preparation: Dissolve the sample in the same solvent as the standards and ensure the concentration falls within the linear range of the assay.
-
Analysis: Measure the absorbance of the blank (solvent), calibration standards, and samples at the λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample using the Beer-Lambert law and the calibration curve.
Visualizations
The following diagrams illustrate key workflows in the development and selection of analytical methods.
Caption: Workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 6. hjjkyyj.com [hjjkyyj.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine and Related Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 2-Methoxy-6-(3-nitrophenyl)pyridine and structurally related alternatives. Due to the limited availability of comprehensive public data for the target compound, this guide compiles spectral information from close analogs to serve as a valuable reference for researchers engaged in the synthesis, identification, and development of nitropyridine-based compounds.
Data Presentation: A Comparative Analysis
The following tables summarize key characterization data for this compound and its analogs. The data for the target compound is predicted based on standard chemical shift theory and data from related structures, while the data for alternatives is sourced from available literature.
Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Solvent |
| This compound | Predicted: 8.6-8.8 (m, 1H), 8.1-8.3 (m, 2H), 7.6-7.8 (t, 1H), 7.4-7.5 (d, 1H), 6.8-7.0 (d, 1H) | Predicted: ~4.0 (s, 3H) | CDCl₃ |
| 2-amino-6-methoxy-3-nitro pyridine[1] | 8.38–8.40 (d, 1H), 6.75–6.77 (d, 1H) | Not specified | DMSO-d₆ |
| 2-methoxy-6-((pyrazin-2-ylmethylimino)methyl) phenol[2] | 8.3-8.6 (m, 3H, pyrazin ring), 6.81-7.20 (m, 3H, aryl hydrogens) | 3.87 (s, 3H) | CDCl₃ |
| 3-Methoxy-2-nitropyridine | No data available | No data available | - |
| 5-Methoxy-2-nitropyridine[3][4] | No data available | No data available | - |
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Data (m/z) |
| This compound | C₁₂H₁₀N₂O₃ | 230.22 | Predicted M⁺: 230.07 |
| 6-Methoxy-2-methyl-3-nitropyridine[5] | C₇H₈N₂O₃ | 168.15 | M⁺: 168, 167, 151 |
| 4-Methoxy-3-nitropyridine[6] | C₆H₆N₂O₃ | 154.12 | Top Peak: 78; 2nd: 51; 3rd: 93 |
| 3-Methoxy-2-nitropyridine[7] | C₆H₆N₂O₃ | 154.12 | No data available |
| 5-Methoxy-2-nitropyridine[3][4] | C₆H₆N₂O₃ | 154.12 | No data available |
Table 3: Physical Properties
| Compound | Melting Point (°C) | Appearance |
| This compound | Not available | Not available |
| 2-amino-6-methoxy-3-nitro pyridine[1] | 192–195 | Solid |
| 3-Methoxy-2-nitropyridine[7] | 73-76 | Solid |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of characterization data. The following are standard protocols for the techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the structure of small molecules.[8][9]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound without reacting with it.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used. For complex structures, higher field strengths provide better resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum, often with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is commonly used for polar molecules like nitropyridines. It is a soft ionization technique that often leaves the molecular ion intact.
-
Analysis: The ionized sample is introduced into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum will show a peak for the molecular ion (M⁺) or a protonated/adduct form (e.g., [M+H]⁺, [M+Na]⁺), which confirms the molecular weight. Fragmentation patterns can provide clues to the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Acquisition: An FTIR (Fourier Transform Infrared) spectrometer is used to scan the sample with infrared radiation.
-
Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of different functional groups. For this compound, key expected peaks include:
-
C-O-C stretch (methoxy): ~1250-1000 cm⁻¹
-
N-O stretch (nitro group): ~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹
-
C=C/C=N stretch (aromatic rings): ~1600-1450 cm⁻¹
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹
-
Mandatory Visualizations
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Characterization.
Hypothetical Signaling Pathway Inhibition
Nitropyridine derivatives are often investigated for their potential as kinase inhibitors in drug discovery. The following diagram illustrates a simplified, hypothetical signaling pathway where a nitropyridine compound could act as an inhibitor.
Caption: Potential Kinase Inhibition Pathway.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Methoxy-2-nitropyridine | C6H6N2O3 | CID 53415082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methoxy-2-nitropyridine | CAS#:126739-64-8 | Chemsrc [chemsrc.com]
- 5. 6-Methoxy-2-methyl-3-nitropyridine | C7H8N2O3 | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methoxy-2-nitropyridine 98 20265-37-6 [sigmaaldrich.com]
- 8. news-medical.net [news-medical.net]
- 9. Small molecule-NMR | University of Gothenburg [gu.se]
A Comparative Analysis of the Electronic Properties of Nitro-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electronic properties of various nitro-substituted pyridines, crucial scaffolds in medicinal chemistry and materials science. The introduction of a nitro group significantly alters the electronic landscape of the pyridine ring, influencing its reactivity, binding affinities, and photophysical characteristics. This document summarizes key electronic parameters from experimental and computational studies to aid in the rational design of novel therapeutics and functional materials.
Introduction to Nitro-Substituted Pyridines
Nitro-substituted pyridines are a class of heterocyclic compounds where a pyridine ring is functionalized with one or more nitro groups (-NO2). The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] This altered reactivity profile makes them valuable intermediates in organic synthesis.[2][3] Furthermore, the electronic perturbations induced by the nitro group modulate properties such as dipole moment, molecular orbital energies, and electron affinity, which are critical for molecular interactions and device performance.[4][5] The position of the nitro group on the pyridine ring leads to different isomers with distinct electronic characteristics.
Comparative Electronic Properties
The electronic properties of nitro-substituted pyridines are highly dependent on the position of the nitro group. The following table summarizes key electronic data for various isomers, compiled from both experimental and computational studies.
| Compound | Dipole Moment (μ) / Debye | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) / eV | Ionization Potential (eV) | Electron Affinity (eV) |
| Pyridine | 2.22 | -6.54 | -0.34 | 6.20 | 9.26 | -0.62 |
| 2-Nitropyridine | 4.25 | -7.42 | -2.12 | 5.30 | ~9.6 | ~0.7 |
| 3-Nitropyridine | 3.75 | -7.58 | -2.01 | 5.57 | ~9.7 | ~0.5 |
| 4-Nitropyridine | 1.62 | -7.65 | -2.34 | 5.31 | ~9.8 | ~0.9 |
| 2-Amino-3-nitropyridine | - | - | - | - | - | - |
| 2-Amino-5-nitropyridine | - | - | - | - | - | - |
| 4-Nitropyridine N-oxide | - | - | - | - | - | 2.31 (Gas Phase), 2.41 (Chloroform)[6] |
| 2-Methyl-3-nitropyridine | - | - | - | - | - | - |
Note: Some values are derived from computational studies (e.g., DFT calculations) and are indicated as approximate (~). The data presented is a synthesis from multiple sources and direct experimental comparison under identical conditions may not be available. The global electrophilicity index (ω) for 4-nitropyridine N-oxide is 3.91 eV and for 3-nitropyridine is 3.31 eV, indicating that 4-nitropyridine N-oxide is a stronger electrophile.[6]
Experimental and Computational Methodologies
The determination of the electronic properties of nitro-substituted pyridines involves a combination of experimental techniques and computational modeling.
Experimental Protocols
-
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecules. The absorption spectra of nitro-substituted pyridines are recorded in various solvents to understand the effect of the solvent on the electronic transitions.[7] For instance, the electronic spectra of 2-chloro-6-ethoxy-3-nitro pyridine have been analyzed in different solvents to explain solvent effects on transitions.[7]
-
X-ray Crystallography: Single-crystal X-ray diffraction is employed to determine the precise molecular structure, including bond lengths and angles. This structural information is crucial for understanding the influence of the nitro group on the geometry of the pyridine ring and for validating computational models.[8]
-
Solution Calorimetry and Equilibrium Measurements: These methods are used to experimentally determine the enthalpies of binding of ligands to metal complexes, which can provide insights into the electronic nature of the ligands.[9]
-
Cyclic Voltammetry: This electrochemical technique can be used to determine the oxidation and reduction potentials of molecules, which are related to the HOMO and LUMO energy levels, respectively.
Computational Methods
-
Density Functional Theory (DFT): DFT is a widely used computational method to predict the electronic structure and properties of molecules.[6] Functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize molecular geometries and calculate electronic parameters like HOMO-LUMO energies, dipole moments, and molecular electrostatic potentials.[10][11]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the transfer of electrons within the molecule and to analyze hyperconjugative interactions.[10]
-
Atoms in Molecules (AIM) Theory: AIM theory is used to analyze the topology of the electron density and characterize the nature of chemical bonds and intermolecular interactions.[12]
-
Gauge-Invariant Atomic Orbital (GIAO) Method: This method is used for the calculation of NMR chemical shifts, which can be correlated with the electronic environment of the nuclei.[11]
Workflow and Data Analysis
The following diagram illustrates a typical workflow for the comparative study of the electronic properties of nitro-substituted pyridines, integrating both experimental and computational approaches.
Signaling Pathways and Logical Relationships
The electronic properties of nitro-substituted pyridines are governed by the interplay of inductive and resonance effects of the nitro group, which in turn influences their chemical reactivity and biological activity.
References
- 1. 2-Nitropyridine Research Chemical|High-Purity Reagent [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [laro.lanl.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the Anticancer Potential: A Comparative Guide to the Biological Activity of 2-Methoxy-6-(3-nitrophenyl)pyridine and Its Analogs
For Immediate Release
This guide provides a comprehensive analysis of the biological activity of 2-Methoxy-6-(3-nitrophenyl)pyridine and its structurally related analogs, offering a valuable resource for researchers, scientists, and drug development professionals. Through a compilation of experimental data, this document facilitates an objective comparison of the cytotoxic potential of this class of compounds against various cancer cell lines. Detailed experimental protocols and visualizations of key signaling pathways are included to support further investigation and drug discovery efforts.
Quantitative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of this compound analogs and other substituted pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. A lower IC50 value indicates a more potent compound. The following tables summarize the cytotoxic activities of selected compounds.
Table 1: Cytotoxic Activity of 2-Methoxypyridine Analogs
| Compound ID | 4-Aryl Substituent | Cancer Cell Line | IC50 (µM) |
| 5g | 3-Nitrophenyl | HepG2 (Liver) | 1.8 ± 0.2 |
| DU145 (Prostate) | 3.2 ± 0.4 | ||
| MDA-MB-231 (Breast) | 4.5 ± 0.5 | ||
| Analog A | 4-Chlorophenyl | HCT-116 (Colorectal) | 5.8 ± 0.6 |
| MCF-7 (Breast) | 7.2 ± 0.9 | ||
| A-549 (Lung) | 9.1 ± 1.1 | ||
| Analog B | 4-Methoxyphenyl | HCT-116 (Colorectal) | > 100 |
| MCF-7 (Breast) | > 100 | ||
| A-549 (Lung) | > 100 |
Data for compound 5g is for 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(3-nitrophenyl)pyridine-3-carbonitrile, a close analog of the target compound. Data for Analogs A and B are representative of other 4-aryl-2-methoxypyridine derivatives.[1][2]
Table 2: Comparative Cytotoxic Activity of Other Pyridine Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 | [3] |
| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | 1.88 | [3] |
| Diarylpyridine | Compound 10t | HeLa (Cervical) | 0.25 | [4][5] |
| MCF-7 (Breast) | 0.19 | [4][5] | ||
| SGC-7901 (Gastric) | 0.33 | [4][5] | ||
| Thieno[2,3-c]pyridine | Compound 6i | MCF-7 (Breast) | ~10 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the biological screening of pyridine derivatives. Reproducibility and standardization are crucial for the validation of experimental findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity and, by extension, cell viability.[7][8][9][10]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentrations.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11][12][13]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many pyridine derivatives is attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][14][15][16] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer drug development. Some pyridine derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridine analogs.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20][21] Several pyridine-containing compounds have been developed as inhibitors of VEGFR-2, thereby blocking tumor-induced angiogenesis.[3]
Caption: VEGFR-2 signaling pathway and its inhibition by pyridine-based compounds.
Tubulin Polymerization and Microtubule Dynamics
Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[4][5][22][23][24] Some diarylpyridine derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the formation of microtubules.[4][5]
Caption: Inhibition of tubulin polymerization by diarylpyridine derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchhub.com [researchhub.com]
- 8. clyte.tech [clyte.tech]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Isomers: A Comparative Guide to Purity Analysis of 2-Methoxy-6-(3-nitrophenyl)pyridine
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of methodologies for determining the isomeric purity of "2-Methoxy-6-(3-nitrophenyl)pyridine," a key building block in various synthetic pathways. We will delve into potential isomeric impurities, compare analytical techniques, and provide detailed experimental protocols to aid in the development of robust analytical methods.
The Challenge of Isomeric Impurities
During the synthesis of this compound, several positional isomers can potentially form. The most common of these arise from the nitration of the phenyl ring, leading to ortho- and para-substituted isomers in addition to the desired meta-substituted product. It is also conceivable, though less likely depending on the synthetic route, to have isomers where the substituents on the pyridine ring are rearranged.
Potential Isomeric Impurities:
-
Positional Isomers (Nitro Group):
-
2-Methoxy-6-(2-nitrophenyl)pyridine (ortho-isomer)
-
2-Methoxy-6-(4-nitrophenyl)pyridine (para-isomer)
-
-
Positional Isomers (Pyridine Ring):
-
Isomers with altered positions of the methoxy and nitrophenyl groups.
-
The presence of these isomers can significantly impact the downstream reactions and the purity of the final API. Therefore, sensitive and specific analytical methods are required to detect and quantify them.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the purity of non-volatile organic compounds like this compound. Gas Chromatography (GC) can also be considered if the isomers are sufficiently volatile and thermally stable.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Gas Chromatography (GC-FID) |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. | Separation based on boiling point and polarity. |
| Typical Stationary Phase | C18, C8 | Silica, Cyano | Phenyl, WAX |
| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water | Hexane/Isopropanol, Heptane/Ethanol | Helium, Hydrogen |
| Resolution of Isomers | Good to Excellent | Excellent | Good to Excellent |
| Sensitivity | High (UV detector) | High (UV detector) | Very High (FID detector) |
| Analysis Time | 10-30 minutes | 15-40 minutes | 15-30 minutes |
| Robustness | High | Moderate | High |
| Sample Preparation | Simple dissolution | Requires non-polar solvent | May require derivatization |
Experimental Protocols
Below are detailed starting protocols for the analysis of this compound. These should be optimized for specific laboratory conditions and instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is often the first choice due to its robustness and wide applicability.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound and any available isomer standards in methanol to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Dissolve the sample to be analyzed in methanol to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The retention times of the peaks in the sample chromatogram are compared with those of the standards to identify the isomers. The peak areas are used to quantify the purity and the levels of isomeric impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable if the isomers are volatile and thermally stable.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Helium or Hydrogen (carrier gas)
-
Dichloromethane (for sample preparation)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound and any available isomer standards in dichloromethane to a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Dissolve the sample to be analyzed in dichloromethane to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
-
Analysis: Inject the standard and sample solutions. Identify and quantify the isomers based on retention times and peak areas.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the isomeric purity analysis of a pharmaceutical intermediate.
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of this compound is crucial for ensuring the quality and consistency of this important chemical intermediate. Both RP-HPLC and GC-FID offer viable options, with the final choice depending on the specific isomeric impurities present, available instrumentation, and the required sensitivity. The protocols and workflow presented in this guide provide a solid foundation for developing and validating a robust analytical method tailored to your specific needs.
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine, a key structural motif in medicinal chemistry and materials science, is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a robust and versatile method for this transformation, involving the reaction of a halo- or pseudo-halo-methoxypyridine with a nitrophenylboronic acid derivative. The efficiency of this reaction is highly dependent on the choice of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent.
This guide provides an objective comparison of various catalytic systems applicable to the synthesis of this compound, supported by experimental data from analogous reactions found in the literature. The data presented here is for the coupling of structurally similar substrates, providing a strong basis for catalyst selection and optimization for the target synthesis.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different palladium-based catalytic systems in Suzuki-Miyaura coupling reactions for the synthesis of 2-arylpyridines, which are analogous to the target molecule. The data highlights key performance indicators such as catalyst loading, reaction time, temperature, and yield.
| Catalyst System | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue |
| System 1: Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride + 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | - | ~75 | [1] |
| System 2: Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine + Arylboronic acid | K₃PO₄ | Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good | |
| System 3: Pd₂(dba)₃ / SPhos | 3-Chloroindazole + 5-Indole boronic acid | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 15 | 56 | |
| System 4: Pd(OAc)₂ / PCy₃ | Halogenated 1,2,4-benzotriazine 1-oxides + Arylboronic acid | K₃PO₄ or Cs₂CO₃ | Toluene or Toluene/H₂O (3:1) | 110 | 24 | - | [2] |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols are based on the synthesis of analogous 2-arylpyridines and can be adapted for the synthesis of this compound.
Protocol 1: Synthesis using Pd(dppf)Cl₂ (Based on the coupling of PyFluor with a boronic ester) [1]
-
Reaction Setup: In a vial, combine Pyridine-2-sulfonyl fluoride (0.3 mmol, 1.0 eq), the arylboronic acid pinacol ester (0.45 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 eq).
-
Solvent Addition: Add dioxane (0.8 mL) and water (0.2 mL) to the vial.
-
Reaction Conditions: Cap the vial and heat the reaction mixture at 100 °C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Synthesis using Pd(OAc)₂ / SPhos (General procedure for challenging couplings) [2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the halo-pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 3:1) via syringe.
-
Reaction Conditions: Heat the sealed tube at 110 °C with vigorous stirring for 24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The residue is then purified by column chromatography.
Visualizations
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general experimental workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Caption: A flowchart of the Suzuki-Miyaura synthesis of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxy-6-(3-nitrophenyl)pyridine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Methoxy-6-(3-nitrophenyl)pyridine. It is intended to supplement, not replace, the safety data sheet (SDS) for this chemical and your institution's established hazardous waste disposal procedures. Always consult the specific SDS for the compound and your facility's Environmental Health and Safety (EHS) department for complete and compliant disposal protocols.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to protect the environment. As a compound containing both a pyridine ring and a nitroaromatic group, it is classified as hazardous waste and requires careful handling and disposal in accordance with local, state, and federal regulations.[1]
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Given the chemical nature of pyridine and nitroaromatic compounds, the following PPE is recommended:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1][2] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2] For large spills, immediately contact your institution's EHS department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be handled as hazardous waste. This includes the pure compound, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, and absorbent pads.[1]
-
Waste Segregation:
-
Waste Collection and Labeling:
-
Storage:
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Hazard Profile and Data Summary
| Hazard Classification | Description |
| Flammability | Pyridine derivatives are often flammable liquids and vapors.[4] |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[5] Can cause damage to organs through prolonged or repeated exposure.[5] |
| Irritation | Causes skin and serious eye irritation.[6] May cause respiratory irritation.[3] |
| Environmental Hazard | Expected to be toxic to aquatic organisms with long-term effects. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
